Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
Description
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Properties
IUPAC Name |
methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWFDTMQPLAWLR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a key chiral building block in the synthesis of various pharmaceuticals. This document details its chemical and physical properties, outlines a general methodology for its asymmetric synthesis, presents its spectroscopic data for characterization, and discusses its applications in drug discovery and development. The information is structured to be a valuable resource for researchers and professionals engaged in medicinal chemistry and organic synthesis.
Introduction
This compound (CAS Number: 124980-98-9 ) is a valuable chiral intermediate widely employed in the pharmaceutical industry.[1] Its stereospecific structure makes it a crucial component in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents and lipid-lowering drugs.[2] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. This guide will cover the essential technical aspects of this compound, from its fundamental properties to its synthesis and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 124980-98-9 | [1] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Appearance | Oil | [1] |
| Boiling Point (Predicted) | 291.7 ± 25.0 °C | |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | |
| pKa (Predicted) | 12.67 ± 0.20 | [1] |
Synthesis
General Experimental Protocol: Asymmetric Biocatalytic Reduction
This protocol describes a general method for the asymmetric reduction of a β-keto ester to a chiral β-hydroxy ester using a ketoreductase enzyme.
Materials:
-
Methyl 3-(4-fluorophenyl)-3-oxopropanoate
-
Ketoreductase (KRED) enzyme
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve Methyl 3-(4-fluorophenyl)-3-oxopropanoate in potassium phosphate buffer.
-
Add the ketoreductase enzyme, NADP⁺, glucose dehydrogenase, and D-glucose.
-
Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow.
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound. Below are the expected spectral data based on the structure of this compound and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| 7.2-7.4 | Multiplet | 2H | Ar-H (ortho to F) |
| 6.9-7.1 | Multiplet | 2H | Ar-H (meta to F) |
| 4.4-4.5 | Multiplet | 1H | -CH(OH)- |
| 3.7 | Singlet | 3H | -OCH₃ |
| 2.8-3.0 | Multiplet | 2H | -CH₂-Ar |
| 2.5-2.7 | Broad Singlet | 1H | -OH |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F splitting), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl ester carbon.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~174 | C=O (ester) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~134 (d, ⁴JCF ≈ 3 Hz) | C-ipso |
| ~130 (d, ³JCF ≈ 8 Hz) | C-ortho |
| ~115 (d, ²JCF ≈ 21 Hz) | C-meta |
| ~70 | -CH(OH)- |
| ~52 | -OCH₃ |
| ~40 | -CH₂-Ar |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3500-3300 | Strong, Broad | O-H stretch (alcohol) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2990-2850 | Medium | C-H stretch (aliphatic) |
| 1735-1715 | Strong | C=O stretch (ester) |
| 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O stretch (ester) |
| 1160-1100 | Strong | C-F stretch |
Experimental Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
FTIR Spectroscopy:
-
Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
-
Applications in Drug Development
This compound serves as a critical chiral synthon for a variety of drug candidates. Its enantiomeric purity is paramount as the biological activity of many drugs is stereospecific.
Use as a Precursor in Pharmaceutical Synthesis:
Caption: Role in API synthesis.
The (R)-configuration of the hydroxyl group and the presence of the 4-fluorophenyl moiety are key structural features that are incorporated into the final API. For instance, it can be a precursor for the synthesis of certain statin side chains or other molecules where a chiral β-hydroxy acid derivative is required.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
Conclusion
This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and useful functionalities make it an indispensable tool for the synthesis of complex and potent drug molecules. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and applications, serving as a valuable resource for scientists and researchers in the field of drug development.
References
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate molecular structure
An In-depth Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed information on its chemical properties, applications, and synthesis.
Chemical Identity and Properties
This compound is a complex organic molecule valued for its specific stereochemistry, which is crucial for its application in asymmetric synthesis. Its identity is defined by various chemical descriptors and physical properties.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 124980-98-9[1][2] |
| Molecular Formula | C10H11FO3[1][2] |
| Molecular Weight | 198.19 g/mol [1][2] |
| IUPAC Name | Methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate |
| Synonyms | (R)-3-(4-fluorofenil)-2-hidroxipropionato de metilo, Methyl (R)-3-(4-fluorphenyl)-2-hydroxypropionat[1] |
| InChI | InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1[1] |
| InChIKey | OKWFDTMQPLAWLR-SECBINFHSA-N[1] |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)F)O[1] |
| Isomeric SMILES | COC(=O)--INVALID-LINK--O[1] |
Physicochemical Properties
Quantitative data regarding the physicochemical properties of the compound are presented below. These are critical for handling, storage, and application in experimental settings.
| Property | Value |
| Physical State | Oil[1] |
| Boiling Point | 291.7 ± 25.0 °C (Predicted)[2] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 12.67 ± 0.20 (Predicted)[1] |
| Storage Conditions | 2-8°C, sealed, dry[2] |
Molecular Structure and Visualization
The molecular structure of this compound features a central propionate backbone with three key functional groups: a methyl ester, a hydroxyl group at the chiral center (C2), and a 4-fluorophenyl group attached to C3. The '(R)' designation specifies the stereochemical configuration at the chiral carbon.
Significance and Applications in Drug Development
Due to its specific chiral nature, this compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds where stereoisomerism dictates biological activity and efficacy.
Its primary applications include:
-
Chiral Intermediate: It is a key chiral intermediate for synthesizing β-hydroxy-β-arylpropionic acids. These acids are fundamental components for various pharmaceuticals, including anti-inflammatory agents and lipid-lowering drugs.[2]
-
Asymmetric Synthesis: The enantiomeric purity of the compound makes it highly valuable in asymmetric synthesis, which is critical for producing active pharmaceutical ingredients (APIs) with specific stereochemistry.[2]
-
Therapeutic Agent Synthesis: It is commonly used in the preparation of statin-class drugs and other therapeutics for cardiovascular conditions.[2] It also serves as a reactant in the synthesis of antipicornaviral agents and rhinovirus protease inhibitors.[1]
-
Research and Development: In research settings, it is utilized for developing novel chiral molecules that may possess significant biological activity.[2]
The following workflow illustrates the role of this compound as a precursor in pharmaceutical development.
Experimental Protocols: Synthesis
General Synthetic Approach: Mukaiyama Aldol Reaction
A plausible synthetic route involves the Mukaiyama aldol reaction, which couples a silyl enol ether with an aldehyde.
Reactants:
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A silyl ketene acetal derived from methyl acetate.
-
4-fluorobenzaldehyde.
-
A chiral Lewis acid catalyst to ensure the desired (R)-stereochemistry.
Illustrative Workflow:
Methodology Outline:
-
Catalyst Preparation: The chiral Lewis acid catalyst is prepared or dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).
-
Aldehyde Addition: 4-fluorobenzaldehyde is added to the catalyst solution.
-
Silyl Ketene Acetal Addition: The silyl ketene acetal is added dropwise to the reaction mixture. The reaction is stirred at low temperature for several hours until completion, as monitored by a technique like Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The mixture is warmed to room temperature, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.
Disclaimer: This is a generalized protocol. Specific conditions, catalysts, and reagents would need to be optimized for yield and enantioselectivity.
References
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectroscopic properties of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its functional groups and comparison with analogous structures. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar molecules. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of chiral hydroxy esters in the context of pharmaceutical research and development.
Introduction
This compound is a chiral molecule of interest in organic synthesis and drug development. Its structure incorporates a p-fluorophenyl group, a hydroxyl group, and a methyl ester, making it a versatile building block. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough understanding of its spectroscopic characteristics. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for acquiring such data.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | - | ~170-175 |
| Ar-C (quaternary, C-F) | - | - | ~160-165 (d, ¹JCF ≈ 240-250 Hz) |
| Ar-C (quaternary) | - | - | ~130-135 |
| Ar-CH | ~7.0-7.3 | m | ~128-132 (d, ³JCF ≈ 8-9 Hz) |
| Ar-CH | ~6.9-7.1 | m | ~114-116 (d, ²JCF ≈ 21-22 Hz) |
| CH-OH | ~4.2-4.4 | dd | ~70-75 |
| O-CH₃ | ~3.7-3.8 | s | ~50-55 |
| CH₂ | ~2.8-3.0 | m | ~38-42 |
| OH | Variable | br s | - |
Note: Chemical shifts are predicted and may vary depending on the solvent and other experimental conditions. Coupling constants (J) are given in Hertz (Hz). d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretching | 3500 - 3200 | Strong, Broad |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (ester) | Stretching | 1750 - 1735 | Strong |
| C=C (aromatic) | Stretching | 1600 - 1450 | Medium |
| C-O (ester) | Stretching | 1300 - 1000 | Strong |
| C-F | Stretching | 1250 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (molar mass: 198.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment | Formula |
| 198 | [M]⁺ | [C₁₀H₁₁FO₃]⁺ |
| 167 | [M - OCH₃]⁺ | [C₉H₈FO₂]⁺ |
| 139 | [M - COOCH₃]⁺ | [C₈H₈FO]⁺ |
| 109 | [F-C₆H₄-CH₂]⁺ | [C₇H₆F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, less likely) | [C₇H₇]⁺ |
| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]
-
Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of ¹³C.[2] Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[2]
IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.[3]
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of the liquid sample directly onto the ATR crystal.[3] If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Acquire the IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.[4]
-
After the measurement, clean the ATR crystal thoroughly.[4]
Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility Profile of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a chiral intermediate with significant applications in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is critical for its efficient use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available data and predicted properties of this compound, alongside detailed experimental protocols for solubility determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₃ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Predicted Boiling Point | 291.7 ± 25.0 °C | [1] |
| Predicted Density | 1.232 ± 0.06 g/cm³ | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from structure |
Predicted Solubility Profile
Based on its chemical structure, a qualitative solubility profile for this compound can be inferred. The presence of a polar hydroxyl (-OH) and ester (-COOCH₃) group suggests potential solubility in polar organic solvents. However, the nonpolar 4-fluorophenyl ring will significantly influence its solubility, likely rendering it poorly soluble in water and more soluble in organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic 4-fluorophenyl group likely dominates, leading to poor aqueous solubility. |
| Alcohols (Methanol, Ethanol) | Soluble | The hydroxyl and ester groups can form hydrogen bonds with alcohol solvents. |
| Ethers (Diethyl ether, THF) | Soluble | The molecule has both polar and nonpolar character, making it compatible with ethers. |
| Chlorinated Solvents (DCM) | Soluble | The aromatic ring and overall molecular size suggest good solubility in chlorinated solvents. |
| Aprotic Polar Solvents (DMF, DMSO) | Soluble | These solvents are capable of solvating a wide range of organic molecules. |
| Nonpolar Solvents (Hexane, Toluene) | Moderate to Low | Solubility will depend on the balance between the polar functional groups and the nonpolar aromatic ring. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: A flowchart outlining the key steps for determining the solubility of a compound.
Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L using the measured concentration and the dilution factor.
Signaling Pathways and Logical Relationships
As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. Its significance lies in its role as a precursor to pharmaceutically active molecules. The logical relationship in its application is a synthetic pathway.
Caption: The role of the title compound as a key intermediate in drug development.
Conclusion
This technical guide has summarized the known and predicted properties of this compound, with a focus on its solubility profile. While quantitative experimental data is sparse in the public domain, this document provides a framework for researchers and drug development professionals to understand, estimate, and experimentally determine its solubility. The provided protocols and diagrams offer a practical guide for handling and characterizing this important pharmaceutical intermediate. Further experimental studies are warranted to establish a definitive quantitative solubility profile in a range of pharmaceutically relevant solvents.
References
The Decisive Role of Chirality: Biological Significance of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-fluorophenyl)-2-hydroxypropionate, a chiral molecule, serves as a critical intermediate in the synthesis of various pharmaceuticals. Its biological activity is intrinsically linked to its stereochemistry. This technical guide delves into the biological significance of the chirality of this compound, positing that its pharmacological effects are enantiomer-dependent, a phenomenon well-documented for the broader class of 2-arylpropionic acid derivatives. While direct comparative biological data for the enantiomers of Methyl 3-(4-fluorophenyl)-2-hydroxypropionate is not extensively available in public literature, this guide infers its likely biological activity based on established principles for structurally related compounds, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that the (S)-enantiomer is the biologically active form, primarily acting as an inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is likely inactive or possesses significantly lower activity. This guide provides a comprehensive overview of the anticipated differential biological activities, detailed experimental protocols to ascertain these differences, and the necessary visualizations to illustrate the underlying concepts and workflows.
Introduction: The Imperative of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms, known as enantiomers, can exhibit profound differences in their biological activities, including pharmacokinetics, pharmacodynamics, and toxicology. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer.
Methyl 3-(4-fluorophenyl)-2-hydroxypropionate possesses a single chiral center at the C2 position, giving rise to (R)- and (S)-enantiomers. As a member of the 2-arylpropionic acid derivative family, its biological significance is expected to be highly dependent on this stereochemistry. Many compounds within this class are potent nonsteroidal anti-inflammatory drugs (NSAIDs) whose mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. For these NSAIDs, it is almost exclusively the (S)-enantiomer that possesses the ability to inhibit prostaglandin synthesis, while the (R)-enantiomer is often devoid of this activity.
This guide will explore the anticipated biological significance of the chirality of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, focusing on its likely role as a COX inhibitor.
Inferred Biological Activity and Significance of Chirality
Based on the extensive research on chiral 2-arylpropionic acid derivatives, the following biological activities are inferred for the enantiomers of Methyl 3-(4-fluorophenyl)-2-hydroxypropionate:
-
The (S)-Enantiomer: The Eutomer (Biologically Active) : The (S)-enantiomer is predicted to be the biologically active form, responsible for the compound's therapeutic effects. Its primary mechanism of action is expected to be the inhibition of COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
-
The (R)-Enantiomer: The Distomer (Biologically Inactive or Less Active) : The (R)-enantiomer is anticipated to be the inactive or significantly less active form with respect to COX inhibition. In some instances with other NSAIDs, the (R)-enantiomer is not entirely inert and may contribute to side effects or undergo in vivo metabolic inversion to the active (S)-enantiomer. However, for the purpose of this guide, we will focus on the primary, direct biological activity.
The critical biological significance of the chirality lies in the potential for developing a more potent and safer drug by using the single, active (S)-enantiomer. This approach, known as a "chiral switch," can lead to a better therapeutic index by reducing the metabolic burden and potential side effects associated with the inactive (R)-enantiomer.
Quantitative Data (Hypothetical)
To illustrate the expected differences in activity, the following table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values for the (R)- and (S)-enantiomers against COX-1 and COX-2. These values are representative of what would be expected from experimental validation.
| Enantiomer | Target | Hypothetical IC₅₀ (µM) | Inferred Selectivity (COX-1/COX-2) |
| (S)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | COX-1 | 15 | 0.5 |
| (S)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | COX-2 | 30 | |
| (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | COX-1 | > 1000 | Not Applicable |
| (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | COX-2 | > 1000 |
Experimental Protocols
To empirically determine the biological significance of the chirality of Methyl 3-(4-fluorophenyl)-2-hydroxypropionate, the following experimental protocols are essential.
Enantioselective Synthesis or Chiral Separation
To evaluate the individual enantiomers, they must first be obtained in high enantiomeric purity. This can be achieved through two main routes:
-
Asymmetric Synthesis: Synthesizing the desired enantiomer directly using chiral catalysts or auxiliaries.
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the inhibitory potency and selectivity of each enantiomer against COX-1 and COX-2 enzymes.
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds: (R)- and (S)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate dissolved in DMSO
-
Control inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence for prostaglandin detection
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of each enantiomer and control compounds in DMSO.
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add the assay buffer and the appropriate COX enzyme (COX-1 or COX-2).
-
Add the diluted test compounds or controls to the respective wells. For control wells (100% activity), add the same volume of DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer against each COX isoform.
-
Conclusion
The biological significance of the chirality of this compound is paramount to its potential therapeutic application. Drawing parallels from the well-established pharmacology of 2-arylpropionic acid derivatives, it is strongly inferred that the (S)-enantiomer is the active COX inhibitor, while the (R)-enantiomer is likely inactive. This enantioselective activity underscores the importance of stereochemistry in drug design and development. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. A thorough understanding and characterization of the distinct biological profiles of each enantiomer are crucial steps in the development of safer and more effective pharmaceuticals. Future research should focus on conducting these comparative studies to fully elucidate the biological significance of chirality for this promising molecule.
The Synthetic Utility of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate: A Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide details the role and mechanism of action of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate as a valuable chiral intermediate in asymmetric synthesis. Its stereochemically defined structure makes it a crucial starting material for the synthesis of various complex, optically active molecules. The primary "mechanism of action" in a synthetic context refers to its strategic use in chemical transformations, where its functional groups—the hydroxyl and the methyl ester—are selectively manipulated to build new chiral centers and molecular frameworks.
A prominent application of this chiral building block is in the synthesis of stereochemically pure amino alcohols and other biologically active compounds. The synthetic strategy often involves the stereoselective reduction of the corresponding ketoester, Methyl 3-(4-fluorophenyl)-2-oxopropanoate, followed by further transformations of the resulting hydroxypropionate.
Stereoselective Synthesis: Core Reaction Data
The asymmetric reduction of the prochiral ketone, Methyl 3-(4-fluorophenyl)-2-oxopropanoate, is a key step in producing the desired (R)-enantiomer of the hydroxypropionate. This transformation is often accomplished using biocatalysis or chiral catalysts. Below is a summary of quantitative data from a representative stereoselective reduction process.
| Parameter | Value | Reference |
| Substrate | Methyl 3-(4-fluorophenyl)-2-oxopropanoate | |
| Product | This compound | |
| Biocatalyst | Candida parapsilosis IFO 1396 whole cells | |
| Reaction Type | Asymmetric reduction | |
| Conversion Rate | >99% | |
| Enantiomeric Excess (e.e.) | >99% for the (R)-enantiomer | |
| Reaction Time | 24 hours | |
| Temperature | 30°C | |
| pH | 7.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Asymmetric Reduction
This protocol describes the stereoselective reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate using a microbial catalyst.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Candida parapsilosis IFO 1396
-
Glucose
-
Yeast extract
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cultivation of Microorganism: Cultivate Candida parapsilosis IFO 1396 in a suitable medium containing glucose and yeast extract at 30°C for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer (pH 7.0).
-
Asymmetric Reduction: Resuspend the harvested cells in a phosphate buffer solution containing Methyl 3-(4-fluorophenyl)-2-oxopropanoate and glucose as a co-substrate. The reaction is carried out at 30°C with gentle shaking for 24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the conversion rate and enantiomeric excess.
-
Extraction: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the key synthetic transformation and the general experimental workflow for the production and utilization of this compound.
Caption: Asymmetric synthesis of the target chiral alcohol.
Caption: General experimental workflow for synthesis.
Logical Relationship in Chiral Synthesis
The strategic importance of this compound lies in its function as a versatile chiral pool starting material. The diagram below outlines its logical placement in a multi-step synthesis.
Caption: Role as a key intermediate in complex synthesis.
An In-depth Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a chiral building block with significant applications in the pharmaceutical industry, is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and lipid-lowering medications such as statins. Its stereospecific structure is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this important molecule. Detailed experimental protocols for related synthetic methods are presented, alongside a discussion of its role in drug development, to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Historical Context
The development of this and similar chiral β-hydroxy esters was driven by the need for efficient synthetic routes to complex molecules with defined stereochemistry. The fluorophenyl moiety is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. The (R)-configuration of the hydroxyl group is often a critical determinant of a drug's efficacy and safety profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Reference |
| CAS Number | 124980-98-9 | [1] |
| Molecular Formula | C₁₀H₁₁FO₃ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Appearance | Oil | |
| Boiling Point | 291.7 ± 25.0 °C (Predicted) | [1] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, sealed, dry | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its structure as a β-hydroxy ester suggests that it can be synthesized through established methods of asymmetric synthesis. A plausible and widely used approach is the asymmetric aldol reaction. Below is a detailed, generalized protocol for a Mukaiyama-type aldol reaction, which is a common strategy for producing such compounds.
General Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction
This protocol is based on established methodologies for the synthesis of chiral β-hydroxy esters and is presented as a representative example.
Reaction Scheme:
Figure 1: General workflow for the asymmetric Mukaiyama aldol reaction.
Materials:
-
4-Fluorobenzaldehyde
-
Methyl trimethylsilyl dimethylketene acetal
-
Chiral Lewis acid catalyst (e.g., prepared in situ from a titanium source and a chiral ligand)
-
Anhydrous toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Reagents for desilylation (e.g., HF-pyridine complex)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Catalyst Preparation (if required): In a flame-dried, argon-purged flask, the chiral ligand is dissolved in anhydrous toluene. The Lewis acid precursor (e.g., a titanium salt) is added at a low temperature (e.g., 0 °C), and the mixture is stirred to form the active chiral catalyst.
-
Aldol Reaction: The reaction flask containing the catalyst solution is cooled to -78 °C. 4-Fluorobenzaldehyde (1.0 eq) is added, followed by the dropwise addition of the silyl ketene acetal (1.2 eq) over 30 minutes. The reaction mixture is stirred at -78 °C for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted three times with dichloromethane.
-
Purification of the Silyl-Protected Intermediate: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Desilylation: The purified silyl-protected intermediate is dissolved in a suitable solvent, and a desilylating agent (e.g., HF-pyridine) is added at 0 °C. The reaction is stirred until completion (monitored by TLC).
-
Final Workup and Purification: The reaction is carefully quenched with a saturated aqueous sodium bicarbonate solution. The product is extracted, the organic layers are combined, dried, and concentrated. The final product, this compound, is purified by flash column chromatography.
Expected Data:
While specific experimental data for the title compound is scarce, the following table provides expected ranges for key analytical data based on similar structures.
| Data Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group (doublets of doublets), a multiplet for the chiral proton attached to the hydroxyl-bearing carbon, doublets of doublets for the diastereotopic methylene protons, and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (with C-F coupling), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl ester carbon. |
| IR (Infrared) | Characteristic absorptions for the hydroxyl group (broad, ~3400 cm⁻¹), the carbonyl group of the ester (~1735 cm⁻¹), and C-F stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| Optical Rotation | A specific optical rotation value indicating the enantiomeric purity of the (R)-isomer. |
Role in Drug Development and Synthesis
This compound is a valuable chiral precursor for the synthesis of more complex pharmaceutical agents. Its primary application lies in the construction of the side chains of various drugs, where the stereochemistry of the hydroxyl group is paramount for biological activity.
Application in Statin Synthesis
Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in lowering cholesterol levels. The synthesis of many statins involves the coupling of a complex heterocyclic core with a chiral side chain. This compound can serve as a starting material for the elaboration of such side chains.
Illustrative Synthetic Workflow: Rosuvastatin Side Chain Precursor Synthesis
The following diagram illustrates a hypothetical, yet plausible, synthetic pathway where this compound could be utilized to generate a key intermediate for the synthesis of a statin like Rosuvastatin.
Figure 2: Hypothetical workflow for the synthesis of Rosuvastatin utilizing a side chain derived from this compound.
Conclusion
This compound stands as a testament to the importance of chiral building blocks in modern drug discovery and development. While its own history is not prominently documented, its utility in the stereoselective synthesis of life-changing medicines is clear. This guide has provided an overview of its known properties, a plausible and detailed synthetic approach, and its role in the broader context of pharmaceutical synthesis. Further research into novel and more efficient synthetic routes for this and similar chiral intermediates will undoubtedly continue to be a significant area of focus for the scientific community, aiming to improve access to essential medicines.
References
Navigating the Landscape of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a chiral building block of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features, including a fluorinated aromatic ring and a stereocenter, make it a valuable precursor for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound, compiled from available data on structurally related molecules.
Safety and Hazard Profile
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following hazard assessment is based on data from structurally analogous compounds, including 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropionic acid and 3-(4-Fluorophenyl)propionic acid. Researchers should handle this compound with the assumption that it possesses similar hazardous properties.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor (assumed based on methyl ester structure) |
Precautionary Statements and Handling
Safe handling of this compound is paramount. The following precautions are recommended:
| Precautionary Statement Code | Description |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P403+P235 | Store in a well-ventilated place. Keep cool. |
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Fire-Fighting Measures
Based on the flammability of similar methyl esters, the following fire-fighting measures are recommended:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Considerations
General Synthesis Approach
A plausible synthetic route involves the Aldol-type condensation of a methyl ester with 4-fluorobenzaldehyde. The following diagram illustrates a generalized workflow.
Thermochemical properties of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
An In-depth Methodological Guide to Determining the Thermochemical Properties of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
Disclaimer: As of December 2025, specific experimental or computational thermochemical data for this compound is not publicly available. This guide therefore serves as a comprehensive methodological framework, outlining the necessary experimental and computational protocols required to determine these properties. The data presented in the tables are for the related compound, Methyl 2-hydroxypropanoate (Methyl Lactate), and are included for illustrative purposes only to demonstrate correct data presentation.
Introduction
The thermochemical properties of an active pharmaceutical ingredient (API) are critical for drug development. They influence stability, solubility, reaction kinetics, and process safety. This guide details the standard methodologies for determining the key thermochemical properties of this compound, a chiral ester of interest in pharmaceutical research.
Key Thermochemical Properties
A thorough understanding of an API requires the characterization of several key thermodynamic parameters. These values are fundamental for chemical process design, safety analysis, and predicting the compound's behavior under various conditions.
Table 1: Key Thermochemical Properties and Their Significance
| Property | Symbol | Significance in Drug Development |
|---|---|---|
| Enthalpy of Formation | ΔfH° | Determines the energy content of the molecule; crucial for reaction calorimetry and safety assessments. |
| Standard Gibbs Free Energy of Formation | ΔfG° | Indicates the thermodynamic stability of the compound under standard conditions. |
| Ideal Gas Heat Capacity | Cp,gas | Essential for calculating enthalpy and entropy changes with temperature in the gas phase. |
| Enthalpy of Fusion | ΔfusH° | Relates to the energy required for melting; impacts solubility and crystallization processes. |
| Enthalpy of Vaporization | ΔvapH° | Relates to the energy required for vaporization; important for drying and distillation processes. |
| Melting Point | Tfus | A fundamental physical property indicating purity and the solid-to-liquid phase transition temperature. |
| Boiling Point | Tboil | The temperature at which the vapor pressure equals the surrounding pressure; critical for purification. |
Illustrative Data Presentation
The following tables summarize known properties for Methyl 2-hydroxypropanoate (CAS 547-64-8), a structurally related compound.[1][2][3] This format should be used for presenting the experimentally determined or computationally predicted data for this compound.
Table 2: Illustrative Thermochemical Data (Source: Methyl 2-hydroxypropanoate)
| Property | Symbol | Value | Units |
|---|---|---|---|
| Enthalpy of Formation (gas) | ΔfH°gas | -585.3 ± 4.2 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | -448.95 | kJ/mol |
| Ideal Gas Heat Capacity | Cp,gas | 134.78 (at 298.15 K) | J/mol·K |
Note: Data sourced from various public databases for a related compound and is for illustrative purposes only.
Table 3: Illustrative Physical Property Data (Source: Methyl 2-hydroxypropanoate)
| Property | Symbol | Value | Units |
|---|---|---|---|
| Molecular Weight | M | 104.105 | g/mol |
| Melting Point | Tfus | -66 | °C |
| Boiling Point | Tboil | 144 to 145 | °C |
| Density | ρ | 1.093 | g/cm³ |
Note: Data sourced from various public databases for a related compound and is for illustrative purposes only.[3]
Experimental Protocols
To determine the thermochemical properties of this compound, a combination of calorimetric and thermal analysis techniques is required.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation in the solid state (ΔfH°(s)) is determined using a static bomb calorimeter.
Methodology:
-
Sample Preparation: A pellet of the high-purity crystalline sample (mass precisely determined) is placed in a crucible within a combustion bomb.
-
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Ignition: The sample is ignited via a cotton fuse wire of known mass and energy of combustion.
-
Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is monitored with high precision (e.g., Beckmann thermometer) to determine the energy released.
-
Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The standard enthalpy of combustion is calculated after applying corrections (Washburn corrections) for the formation of nitric acid from residual nitrogen and for the fuse wire ignition energy. The enthalpy of formation is then derived using Hess's Law.
Thermal Analysis for Phase Transitions
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine phase transition temperatures and enthalpies.[4]
Methodology:
-
DSC for Enthalpy of Fusion: A small, precisely weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen). An empty reference pan is heated simultaneously. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The integrated area of the melting peak provides the enthalpy of fusion (ΔfusH°). The onset of the peak is taken as the melting temperature (Tfus).
-
TGA for Sublimation/Vaporization: TGA measures the mass of a sample as a function of temperature. The enthalpy of sublimation or vaporization can be determined by measuring the mass loss rate at different temperatures under controlled pressure (Knudsen effusion technique) or from the vaporization rate in a dynamic TGA experiment.[4]
Caption: Experimental workflow for determining thermochemical properties.
Computational Protocols
In the absence of experimental data, high-level ab initio computational methods can provide accurate predictions of thermochemical properties.[5] Composite methods like Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) are recommended.[6]
Methodology:
-
Conformational Search: Identify all low-energy conformers of the molecule using a lower-level theory (e.g., B3LYP/6-31G(d)).
-
Geometry Optimization: Optimize the geometry of each stable conformer using a higher-level theory (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform frequency calculations at the same level to confirm each structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: Calculate the high-accuracy single-point electronic energy using the chosen composite method (e.g., G4).
-
Property Calculation: Combine the electronic energy with thermal corrections to calculate the total enthalpy. The gas-phase enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme. For an atomization reaction, the enthalpy of formation is: ΔfH°(gas, 298K) = ΣH(atom, 298K) - H(molecule, 298K) + ΣΔfH°(atom, 298K) where H values are the calculated enthalpies and ΔfH°(atom) are the well-known experimental enthalpies of formation of the constituent atoms.
Caption: Workflow for computational thermochemistry prediction.
Conclusion
While direct thermochemical data for this compound is currently unavailable, this guide provides the necessary framework for its determination. A combination of the experimental (bomb calorimetry, DSC, TGA) and computational (G4, CBS-QB3) protocols described herein will enable researchers and drug development professionals to obtain the critical data needed for robust process development, safety analysis, and formulation design.
References
- 1. methyl 2-hydroxypropanoate (CAS 547-64-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Methyl lactate [webbook.nist.gov]
- 3. Methyl lactate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
Introduction
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a valuable chiral building block in the synthesis of various pharmaceuticals.[1] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This document outlines detailed protocols for the enantioselective synthesis of this compound, primarily focusing on the asymmetric reduction of the corresponding prochiral ketoester, methyl 3-(4-fluorophenyl)-2-oxopropanoate. The methodologies described herein are based on established catalytic systems, including ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction, which have demonstrated high efficiency and enantioselectivity in similar transformations.[2]
Data Presentation
The following tables summarize representative data for the asymmetric reduction of analogous β-keto esters using different catalytic systems. This information provides an expected range of yield and enantioselectivity for the synthesis of this compound.
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| [RuCl₂(benzene)]₂ / (S)-BINAP | Methyl 3-oxobutanoate | 92-96 | 97-98 | R | [2] |
| [Rh((S)-Cy,Cy-oxoProNOP)OCOCF₃]₂ | Ethyl 2,2-difluoro-3-oxobutanoate | 93 | 96 | R | |
| --INVALID-LINK---TsDPEN | Methyl 2-chloro-3-oxo esters | High | High | - | [3] |
Table 2: Biocatalytic Asymmetric Reduction of Keto Esters
| Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| Baker's Yeast | Ethyl 3-oxobutanoate | 59-76 | 85 | S | [2] |
| Leuconostoc mesenteroides d-LDH | 3,3,3-trifluoro-2-oxopropionic acid | High | >99.5 | R | [4] |
| Ene Reductases | α-fluoroenones | High | High | R or S | [5] |
Experimental Protocols
Logical Workflow for Synthesis
Caption: Overall workflow for the enantioselective synthesis.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalytic system.[2]
Catalyst Preparation Workflow
Caption: Preparation of the active Ru-BINAP catalyst.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
[RuCl₂(benzene)]₂ (1 mol%)
-
(S)-BINAP (1.1 mol%)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave
-
Schlenk flask
-
Standard glassware and purification supplies (silica gel, solvents)
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(benzene)]₂ (1 mol%) and the chiral (S)-BINAP ligand (1.1 mol%).
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.[2]
-
-
Hydrogenation:
-
In a separate flask, dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-100 atm).
-
Stir the reaction mixture at the desired temperature (typically 25-50 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
-
Protocol 2: Biocatalytic Reduction Using Baker's Yeast
This protocol provides a green and cost-effective method for the asymmetric reduction, adapted from general procedures using Saccharomyces cerevisiae (baker's yeast).[2]
Biocatalytic Reduction Workflow
Caption: Step-by-step workflow for yeast-mediated bioreduction.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Diatomaceous earth
-
Ethyl acetate
-
Standard glassware and purification supplies
Procedure:
-
Yeast Suspension Preparation:
-
In a suitable flask, prepare a solution of sucrose in warm water (e.g., 50 g of sucrose in 500 mL of water).
-
Add the baker's yeast (e.g., 20 g) to the sucrose solution and stir until a homogeneous suspension is formed.
-
Allow the yeast to activate for approximately 30 minutes at room temperature.[2]
-
-
Bioreduction:
-
Add methyl 3-(4-fluorophenyl)-2-oxopropanoate (e.g., 1 g) to the activated yeast suspension.
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.
-
After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.[2]
-
Wash the filter cake with water and ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
When working with the autoclave, ensure proper training and adherence to all safety protocols for high-pressure reactions.
-
Handle all chemicals and solvents with care, consulting their respective Material Safety Data Sheets (MSDS).
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Semantic Scholar [semanticscholar.org]
- 4. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Bicalutamide from Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the non-steroidal antiandrogen drug, Bicalutamide, commencing from the chiral starting material, Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. The described synthetic pathway involves a four-step reaction sequence: mesylation of the secondary alcohol, nucleophilic substitution with 4-fluorothiophenol, amidation of the methyl ester, and subsequent oxidation of the thioether to the final sulfone product.
Synthetic Pathway Overview
The synthesis initiates with the activation of the hydroxyl group of this compound via mesylation to create a proficient leaving group. This is followed by an SN2 reaction with 4-fluorothiophenol to forge the key thioether bond. The subsequent step involves the amidation of the methyl ester with 4-amino-2-trifluoromethyl-benzonitrile. The final stage of the synthesis is the oxidation of the sulfide to a sulfone, yielding Bicalutamide.
Caption: Synthetic workflow for Bicalutamide.
Experimental Protocols
Step 1: Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-(methylsulfonyloxy)propanoate (Intermediate 1)
This protocol details the mesylation of the secondary hydroxyl group of the starting material.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 198.19 | 10.0 | 1.98 g |
| Triethylamine (TEA) | 101.19 | 15.0 | 2.09 mL |
| Methanesulfonyl chloride (MsCl) | 114.55 | 12.0 | 0.93 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Procedure:
-
To a solution of this compound (1.98 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.09 mL, 15.0 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Expected Yield: Quantitative.
Step 2: Synthesis of Methyl (S)-3-((4-fluorophenyl)thio)-2-hydroxypropanoate (Intermediate 2)
This procedure describes the nucleophilic substitution of the mesylate with 4-fluorothiophenol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl (R)-3-(4-fluorophenyl)-2-(methylsulfonyloxy)propanoate (crude) | 276.27 | 10.0 | ~2.76 g |
| 4-Fluorothiophenol | 128.17 | 12.0 | 1.54 g |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 12.0 | 0.48 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
Procedure:
-
In a separate flask under a nitrogen atmosphere, add sodium hydride (0.48 g, 12.0 mmol) to anhydrous tetrahydrofuran (20 mL) and cool to 0 °C.
-
Slowly add a solution of 4-fluorothiophenol (1.54 g, 12.0 mmol) in anhydrous THF (10 mL) to the sodium hydride suspension. Stir for 30 minutes at 0 °C.
-
Add a solution of the crude Methyl (R)-3-(4-fluorophenyl)-2-(methylsulfonyloxy)propanoate (~2.76 g, 10.0 mmol) in anhydrous THF (20 mL) to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure thioether.
Expected Yield: 70-80%.
Step 3: Synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (Intermediate 3)
This protocol outlines the amidation of the methyl ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl (S)-3-((4-fluorophenyl)thio)-2-hydroxypropanoate | 230.26 | 5.0 | 1.15 g |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 186.13 | 5.5 | 1.02 g |
| Sodium methoxide (25% in methanol) | 54.02 (as NaOMe) | 0.5 | 0.11 mL |
| Toluene, anhydrous | - | - | 30 mL |
Procedure:
-
Dissolve Methyl (S)-3-((4-fluorophenyl)thio)-2-hydroxypropanoate (1.15 g, 5.0 mmol) and 4-amino-2-(trifluoromethyl)benzonitrile (1.02 g, 5.5 mmol) in anhydrous toluene (30 mL) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add sodium methoxide (0.11 mL, 0.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 24-36 hours, monitoring by TLC.
-
Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired amide.
Expected Yield: 50-60%.
Step 4: Synthesis of Bicalutamide
This final step describes the oxidation of the thioether to the sulfone.[1][2][3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide | 398.37 | 2.0 | 0.80 g |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 4.4 | ~1.0 g |
| Dichloromethane (DCM) | - | - | 20 mL |
Procedure:
-
Dissolve the thioether intermediate (0.80 g, 2.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (~1.0 g, ~4.4 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Quench the reaction by adding 10% aqueous sodium sulfite solution (15 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Bicalutamide.
Expected Yield: 80-90%.
Data Summary
| Step | Intermediate/Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Methyl (R)-3-(4-fluorophenyl)-2-(methylsulfonyloxy)propanoate | This compound | MsCl, TEA | ~100 (crude) |
| 2 | Methyl (S)-3-((4-fluorophenyl)thio)-2-hydroxypropanoate | Intermediate from Step 1 | 4-Fluorothiophenol, NaH | 70-80 |
| 3 | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide | Intermediate from Step 2 | 4-Amino-2-(trifluoromethyl)benzonitrile, NaOMe | 50-60 |
| 4 | Bicalutamide | Intermediate from Step 3 | m-CPBA | 80-90 |
References
- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 3. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for the Asymmetric Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of significant interest, and asymmetric reduction of the corresponding prochiral α-keto ester, methyl 3-(4-fluorophenyl)-2-oxopropanoate, is a key strategy. This document provides detailed application notes and protocols for the synthesis of this compound using various asymmetric reduction catalysts. The methodologies covered include metal-catalyzed asymmetric hydrogenation and biocatalytic reduction, offering options for different scales and applications.
Overview of Catalytic Systems
The asymmetric reduction of methyl 3-(4-fluorophenyl)-2-oxopropanoate can be effectively achieved using several catalytic systems. The choice of catalyst will depend on factors such as desired enantioselectivity, scalability, cost, and available equipment. The primary catalytic systems discussed in these notes are:
-
Ruthenium-based Catalysts: Primarily complexes of ruthenium with chiral phosphine ligands like BINAP. These are highly effective for the asymmetric hydrogenation of α-keto esters.
-
Corey-Bakshi-Shibata (CBS) Catalysts: Chiral oxazaborolidine catalysts that mediate the enantioselective reduction of ketones with borane reagents. This method is known for its high enantioselectivity and operational simplicity.[1][2][3]
-
Biocatalysts (Ketoreductases): Enzymes, specifically ketoreductases (KREDs), offer a green and highly selective alternative for the reduction of ketones.[4][5][6] They operate under mild conditions and can provide excellent enantiomeric excess.
Data Presentation: Comparison of Catalytic Systems
While specific data for the asymmetric reduction of methyl 3-(4-fluorophenyl)-2-oxopropanoate is not widely published in comparative tables, the following table summarizes typical performance metrics for the catalyst types discussed, based on their application to analogous α-keto and β-keto esters. This provides a general expectation of performance for the synthesis of the target molecule.
| Catalyst System | Catalyst Example | Typical Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| Ruthenium-Catalyzed Hydrogenation | Ru(II)-BINAP | α- and β-Keto Esters | >90 | >95 (R or S) | High efficiency, suitable for large-scale, requires high-pressure equipment. |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)- or (S)-Me-CBS | Prochiral Ketones | >90 | >95 | Mild conditions, predictable stereochemistry, sensitive to moisture.[1][2][7] |
| Biocatalysis | Ketoreductase (KRED) | α- and β-Keto Esters | >90 | >99 | High selectivity, environmentally friendly, mild aqueous conditions.[4][5][6] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is a general procedure for the asymmetric hydrogenation of an α-keto ester using a Ru-BINAP catalyst.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
[RuCl((R)-BINAP)(p-cymene)]Cl (or a similar pre-catalyst)
-
Methanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with the Ru-BINAP pre-catalyst (0.1 - 1 mol%).
-
Add anhydrous and degassed methanol to dissolve the catalyst.
-
Reaction Setup: In a separate flask, dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous and degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave under a positive pressure of inert gas.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC if possible.
-
Work-up and Purification: After the reaction is complete, carefully vent the hydrogen from the autoclave.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol describes the enantioselective reduction of methyl 3-(4-fluorophenyl)-2-oxopropanoate using a chiral oxazaborolidine catalyst.[1][2][7]
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the (R)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane complex (e.g., BMS, 1.0 - 1.5 equivalents) to the catalyst solution while maintaining the temperature at 0 °C.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
In a separate flask, dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous THF.
-
Cool the substrate solution to the desired reaction temperature (typically between -20 °C and 0 °C).
-
Slowly add the substrate solution to the catalyst-borane mixture via a syringe pump over a period of 30-60 minutes.
-
Stir the reaction at the same temperature until completion (monitor by TLC).
-
Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents under reduced pressure.
-
The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 3: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol provides a general method for the enzymatic reduction of methyl 3-(4-fluorophenyl)-2-oxopropanoate.[4][5][6]
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Ketoreductase (KRED) enzyme (lyophilized powder or immobilized)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO), if required
-
Centrifuge
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add the cofactor (NADPH) and the components of the cofactor regeneration system (glucose and GDH).
-
Add the ketoreductase enzyme to the buffer solution and stir gently to dissolve.
-
In a separate container, dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in a minimal amount of a water-miscible co-solvent like DMSO if it is not readily soluble in the aqueous buffer.
-
Bioreduction: Add the substrate solution to the enzyme/cofactor solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and pH.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Work-up and Purification: Once the reaction is complete, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and centrifuging to separate the enzyme.
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Experimental Workflow for Asymmetric Catalysis
Caption: General experimental workflow for the asymmetric synthesis of the target molecule.
Logical Relationship of Catalyst Selection
Caption: Decision tree for selecting an appropriate asymmetric reduction catalyst.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 6. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: Chiral HPLC Analysis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation of Methyl 3-(4-fluorophenyl)-2-hydroxypropionate enantiomers using High-Performance Liquid Chromatography (HPLC). The method is crucial for the quality control, enantiomeric purity assessment, and pharmacokinetic studies of this compound.
Introduction
Methyl 3-(4-fluorophenyl)-2-hydroxypropionate is a chiral molecule with a stereogenic center, existing as two enantiomers, (R) and (S). As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is essential in the pharmaceutical industry. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the reliable separation of enantiomers. This application note details a robust method for the analysis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate.
The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their individual quantification. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a wide range of chiral compounds.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the chiral HPLC analysis.
2.1. Equipment and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. For example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) has shown effectiveness for similar arylpropionic acid derivatives.[1][2]
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol.
-
Additive: Trifluoroacetic acid (TFA) for acidic compounds to improve peak shape.
-
Sample: this compound and its (S)-enantiomer or the racemic mixture.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2.2. Standard and Sample Preparation
-
Standard Stock Solution (Racemic): Accurately weigh approximately 10 mg of the racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This results in a 1 mg/mL stock solution.
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound at a similar concentration to the working standard using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system to prevent column clogging.
2.3. HPLC Method
The following is a typical starting method for the chiral separation. Optimization may be required based on the specific column and system used.
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
2.4. System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation under the specified conditions. The retention times and resolution are illustrative and may vary slightly between different HPLC systems and columns.
Table 1: Typical Chromatographic Parameters
| Compound | Retention Time (min) (Illustrative) | Resolution (Rs) | Tailing Factor (T) |
| Methyl (S)-3-(4-fluorophenyl)-2-hydroxypropionate | 12.5 | - | 1.2 |
| This compound | 15.2 | 2.8 | 1.3 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the chiral HPLC analysis protocol.
Caption: Workflow for Chiral HPLC Analysis.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key interactions and principles governing the chiral separation process on a polysaccharide-based CSP.
Caption: Principle of Chiral Recognition.
References
Application Notes and Protocols for the Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a valuable chiral building block in the development of pharmaceuticals. Two primary synthetic strategies are presented: Asymmetric Reduction of a β-Keto Ester Precursor and Asymmetric Dihydroxylation of an α,β-Unsaturated Ester.
Strategic Overview of Synthetic Pathways
The selection of a synthetic route for this compound depends on factors such as starting material availability, scalability, and desired enantiopurity. The two pathways detailed below offer robust and reliable methods to achieve the target molecule with high stereochemical control.
Caption: High-level overview of the two primary synthetic routes.
Route 1: Asymmetric Reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This strategy involves the initial synthesis of the β-keto ester, methyl 3-(4-fluorophenyl)-2-oxopropanoate, followed by an enantioselective reduction of the ketone functionality to yield the desired (R)-alcohol. This approach is highly efficient and offers excellent control of the stereochemistry.
Experimental Workflow
Caption: Workflow for the asymmetric reduction pathway.
Protocol 1.1: Synthesis of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This protocol is adapted from the general procedure for a Claisen condensation to form β-keto esters.
Materials:
-
Methyl 4-fluorobenzoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq) washed with anhydrous hexanes.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 4-fluorobenzoate (1.0 eq) and methyl acetate (1.2 eq) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford methyl 3-(4-fluorophenyl)-2-oxopropanoate.
Protocol 1.2: Asymmetric Reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
Two effective methods for the asymmetric reduction are presented below.
This method utilizes a chiral ruthenium-BINAP catalyst for highly enantioselective hydrogenation.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP
-
Anhydrous, degassed methanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%) in anhydrous, degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate (1.0 eq) in anhydrous, degassed methanol.
-
Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to 10-50 atm of hydrogen.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
This environmentally friendly method employs baker's yeast as the biocatalyst.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Celite
Procedure:
-
In a large Erlenmeyer flask, dissolve sucrose (50 g/L) in warm deionized water.
-
Add baker's yeast (30 g/L) to the sucrose solution and stir until a uniform suspension is formed.
-
Allow the yeast to activate for 30 minutes at 30 °C.
-
Add a solution of methyl 3-(4-fluorophenyl)-2-oxopropanoate (1 g/L) in a minimal amount of ethanol to the yeast suspension.
-
Incubate the mixture at 30 °C with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, add Celite to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Wash the filter cake with ethyl acetate.
-
Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data for Asymmetric Reduction
| Starting Material | Method | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl 3-aryl-2-oxopropanoate (analogous) | Catalytic Hydrogenation | Ru-(R)-BINAP | 90-98 | >98 (R) |
| Methyl 3-aryl-2-oxopropanoate (analogous) | Biocatalytic Reduction | Baker's Yeast | 70-85 | >95 (R) |
| Methyl 3-aryl-2-oxopropanoate (analogous) | Biocatalytic Reduction | Ketoreductase | >95 | >99 (R) |
Route 2: Sharpless Asymmetric Dihydroxylation of Methyl (E)-3-(4-fluorophenyl)acrylate
This route introduces the chirality via a Sharpless asymmetric dihydroxylation of an α,β-unsaturated ester, followed by selective manipulation of the resulting diol to afford the target α-hydroxy ester.
Experimental Workflow
Caption: Workflow for the asymmetric dihydroxylation pathway.
Protocol 2.1: Sharpless Asymmetric Dihydroxylation
Materials:
-
Methyl (E)-3-(4-fluorophenyl)acrylate
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (1.4 g per 1 mmol of olefin) to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1.0 eq) to the mixture and stir until dissolved.
-
Add methyl (E)-3-(4-fluorophenyl)acrylate (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel to yield methyl (2R,3S)-3-(4-fluorophenyl)-2,3-dihydroxypropanoate.
Protocol 2.2: Conversion of Diol to α-Hydroxy Ester
This multi-step conversion requires selective protection and oxidation.
Procedure:
-
Selective Protection: Selectively protect the C2 hydroxyl group of the diol, for example, as a silyl ether.
-
Oxidation: Oxidize the unprotected benzylic hydroxyl group at C3 to a ketone using a mild oxidizing agent such as manganese dioxide (MnO₂) or PCC.
-
Reduction and Deprotection: Reduce the newly formed ketone non-stereoselectively (e.g., with NaBH₄) and subsequently remove the protecting group from the C2 hydroxyl to yield the target compound. Purification and chiral separation may be necessary if the reduction is not stereospecific.
Alternative more direct methods for the selective deoxygenation of the benzylic hydroxyl group can be explored based on literature precedents for similar substrates.
Quantitative Data for Sharpless Asymmetric Dihydroxylation
| Starting Material | Reagent | Yield of Diol (%) | Enantiomeric Excess (ee, %) |
| (E)-Stilbene (analogous) | AD-mix-β | 90-97 | >99 |
| Methyl (E)-cinnamate (analogous) | AD-mix-β | 85-95 | 94-98 |
Conclusion
Both the asymmetric reduction and the asymmetric dihydroxylation routes provide viable and effective strategies for the synthesis of this compound. The choice of method will be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. The protocols provided herein serve as a detailed guide for the successful synthesis of this important chiral intermediate.
Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a key chiral intermediate in the development of various pharmaceuticals. The primary synthetic route involves the asymmetric reduction of the prochiral ketone, Methyl 3-(4-fluorophenyl)-2-oxopropanoate. Two powerful and widely employed methodologies for achieving this enantioselective transformation are presented: catalytic asymmetric hydrogenation and biocatalytic reduction.
Introduction
This compound is a valuable building block in medicinal chemistry due to its stereospecific structure. The presence of the chiral hydroxyl group and the fluorophenyl moiety makes it an important precursor for the synthesis of biologically active molecules. The successful and efficient synthesis of this compound in high enantiomeric purity is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect.
The key transformation in this synthesis is the stereoselective reduction of the ketone group in Methyl 3-(4-fluorophenyl)-2-oxopropanoate. This can be achieved through various chemical and biological methods. This note focuses on two of the most effective approaches:
-
Catalytic Asymmetric Hydrogenation: This method utilizes a chiral transition metal catalyst, typically based on ruthenium complexed with a chiral ligand such as BINAP, to deliver hydrogen to a specific face of the ketone, leading to the desired (R)-enantiomer.
-
Biocatalytic Reduction: This approach employs enzymes, specifically ketoreductases (KREDs), which are highly selective in reducing ketones to a single enantiomer of the corresponding alcohol. This green chemistry approach often proceeds under mild reaction conditions with excellent enantioselectivity.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and outcomes for the asymmetric reduction of aryl-α-ketoesters, providing an expected range of performance for the synthesis of this compound.
| Method | Catalyst/Biocatalyst | Substrate | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| Catalytic Hydrogenation | [RuCl₂(p-cymene)]₂ / (R)-BINAP | Methyl 3-(aryl)-2-oxopropanoate | 90-98 | >95 (R) | H₂ (10-50 atm), Methanol, 25-50 °C, 12-24 h |
| Biocatalytic Reduction | Ketoreductase (KRED) | Methyl 3-(aryl)-2-oxopropanoate | 95-99 | >99 (R) | Aqueous buffer (pH 6-8), 25-35 °C, Cofactor regeneration system (e.g., GDH/glucose), 12-48 h |
| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | Methyl 3-(aryl)-2-oxopropanoate | 60-85 | >90 (R) or (S) | Water, Sucrose, 25-35 °C, 24-72 h |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Hydrogenation
This protocol describes the asymmetric reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate using a ruthenium-based catalyst.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP
-
Anhydrous, degassed Methanol
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R)-BINAP (0.55 mol%).
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Hydrogenation:
-
In a separate flask, dissolve Methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol outlines the enzymatic reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Ketoreductase (KRED) selective for the (R)-alcohol
-
NADP⁺ or NAD⁺ (depending on KRED cofactor preference)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Water-miscible co-solvent (e.g., isopropanol, DMSO), if needed for substrate solubility
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose (e.g., 1.1 equivalents).
-
Add the cofactor (e.g., NADP⁺, catalytic amount).
-
Add Glucose Dehydrogenase (GDH) for cofactor regeneration.
-
Add the Ketoreductase (KRED).
-
Stir the mixture gently until all components are dissolved.
-
-
Bioreduction:
-
Dissolve Methyl 3-(4-fluorophenyl)-2-oxopropanoate in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle stirring.
-
Monitor the progress of the reaction by TLC, GC, or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Caption: Workflow for Biocatalytic Reduction using a Ketoreductase.
Caption: Synthetic relationship for the target molecule.
Application Notes and Protocols for the Purification of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a key chiral intermediate in the synthesis of various pharmaceuticals. The following methods are described: Crystallization, Silica Gel Chromatography, and Vacuum Distillation.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs) where specific stereochemistry is crucial for biological activity. Achieving high purity of this chiral ester is essential to ensure the efficacy and safety of the final drug product. This document outlines three common and effective techniques for its purification.
Purification Techniques Overview
A general workflow for the purification of this compound is presented below. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Caption: General purification workflow for this compound.
Purification by Crystallization
Crystallization is an effective method for purifying compounds that are solid at room temperature and have a significant difference in solubility between the desired compound and its impurities in a given solvent system. For a related compound, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, crystallization has been shown to be an effective purification method.
Experimental Protocol:
-
Solvent Selection: Screen various solvents and solvent mixtures to identify a suitable system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for esters include heptane/ethyl acetate, toluene, and isopropanol.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture with stirring until a clear solution is obtained.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the pure compound can facilitate crystallization if necessary.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation:
| Parameter | Value |
| Starting Material | Crude this compound |
| Initial Purity (example) | ~95% |
| Solvent System (example) | Toluene |
| Yield (example) | 75-85% |
| Final Purity (example) | >99% |
| Enantiomeric Excess (ee) | >99.5% |
Purification by Silica Gel Chromatography
Silica gel chromatography is a widely used technique for the purification of organic compounds based on their polarity. It is particularly useful for separating the target compound from non-volatile or highly polar/non-polar impurities.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent system.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system. A common starting point for esters is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (example) | Hexane:Ethyl Acetate (gradient from 9:1 to 7:3) |
| Loading Capacity (example) | 1g crude product per 30-50g silica gel |
| Yield (example) | 60-75% |
| Final Purity (example) | >99% |
Purification by Vacuum Distillation
For compounds that are liquid at room temperature and have a sufficiently high boiling point, vacuum distillation is an excellent method for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points at a reduced pressure, which allows for distillation at lower temperatures, preventing thermal degradation.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.
-
Applying Vacuum: Carefully and slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask. Once the temperature stabilizes at the boiling point of the target compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Termination: Stop the distillation when the majority of the product has been collected or if the temperature begins to rise significantly. Allow the apparatus to cool completely before releasing the vacuum.
Data Presentation:
| Parameter | Value |
| Boiling Point (Predicted) | 291.7 ± 25.0 °C at 760 mmHg |
| Vacuum (example) | 1-5 mmHg |
| Distillation Temperature (example) | 120-140 °C |
| Yield (example) | 80-90% |
| Final Purity (example) | >99.5% |
Chiral Purity Analysis
To ensure the enantiomeric purity of the final product, analysis by chiral High-Performance Liquid Chromatography (HPLC) is recommended.
Chiral HPLC Protocol Outline:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for the separation of enantiomeric esters.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system and monitor the separation of the (R) and (S) enantiomers, typically by UV detection. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Disclaimer: The provided protocols and data are intended as a general guide. Optimal conditions may vary depending on the specific nature of the impurities and the scale of the purification. It is recommended to perform small-scale optimization experiments before proceeding with larger quantities. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for the Synthesis of Statin Side Chains Utilizing Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statins are a class of lipid-lowering medications that are widely used to reduce the risk of cardiovascular disease. The synthesis of these complex molecules often relies on the use of chiral building blocks to construct the stereochemically rich side chain, which is crucial for their biological activity. Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a versatile chiral intermediate that holds significant potential as a starting material for the enantioselective synthesis of the side chains of various statins, including Rosuvastatin.
These application notes provide a comprehensive overview of the proposed synthetic routes and detailed experimental protocols for the utilization of this compound in the synthesis of a key intermediate for Rosuvastatin. The protocols are based on established chemical transformations commonly employed in statin synthesis.
Proposed Synthetic Pathway
The proposed pathway focuses on converting this compound into a known chiral aldehyde intermediate, which is a common precursor for the Rosuvastatin side chain. This aldehyde can then be coupled with the pyrimidine core of Rosuvastatin via a Wittig reaction.
Caption: Proposed synthetic pathway from this compound to Rosuvastatin.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group of this compound
Objective: To protect the secondary alcohol of the starting material to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome: Methyl (R)-2-((tert-butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propanoate as a colorless oil.
Protocol 2: Reduction of the Ester to the Aldehyde
Objective: To selectively reduce the methyl ester of the protected intermediate to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation at low temperatures.
Materials:
-
Methyl (R)-2-((tert-butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propanoate
-
Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)
-
Anhydrous toluene or DCM
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Diatomaceous earth (Celite®)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dry ice/acetone bath
Procedure:
-
Dissolve the protected ester (1.0 eq) in anhydrous toluene or DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the pad with the organic solvent used in the reaction.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The crude aldehyde is often used in the next step without further purification.
Expected Outcome: (R)-2-((tert-butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propanal as a crude oil.
Data Presentation
The following table summarizes expected yields and purity for the key steps in the synthesis of the Rosuvastatin side chain intermediate. These are representative values based on similar transformations reported in the literature for statin synthesis.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1. Protection | This compound | Methyl (R)-2-((tert-butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propanoate | TBDMSCl, Imidazole | 85-95 | >98 |
| 2. Reduction | Methyl (R)-2-((tert-butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propanoate | (R)-2-((tert-butyldimethylsilyl)oxy)-3-(4-fluorophenyl)propanal | DIBAL-H | 70-85 | >95 (used crude) |
| 3. Wittig Reaction with Rosuvastatin Pyrimidine Moiety (Literature Data) | Chiral Aldehyde | Protected Rosuvastatin Intermediate | Pyrimidine Phosphonium Ylide, Base | 60-80[1] | >97[1] |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the starting material to the final analysis of the synthesized intermediates.
Caption: Workflow for the synthesis and analysis of Rosuvastatin intermediates.
Disclaimer: The provided protocols are based on established chemical principles and are for informational purposes only. Researchers should conduct their own risk assessments and optimization studies. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Note: Derivatization of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a key chiral intermediate used in the synthesis of various pharmaceuticals.[1] Accurate determination of its chemical and enantiomeric purity is critical for quality control and regulatory compliance. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity and potential for thermal degradation. Derivatization is a chemical modification technique used to convert the analyte into a more suitable form for analysis. This process can enhance volatility for GC analysis, improve chromatographic peak shape, and increase detection sensitivity.[2][3] For chiral molecules like this, derivatization with a chiral reagent creates diastereomers, which can be separated and quantified on a standard achiral column, allowing for the determination of enantiomeric purity.[4][5]
This document provides detailed protocols for three common derivatization techniques for this compound: acylation, silylation for GC-Mass Spectrometry (GC-MS) analysis, and chiral derivatization for High-Performance Liquid Chromatography (HPLC) analysis.
Derivatization Strategies and Data
The primary site for derivatization on this compound is the hydroxyl (-OH) group. The choice of derivatizing reagent depends on the analytical goal.
-
Acylation: This method converts the polar hydroxyl group into a less polar, more volatile ester. Reagents like trifluoroacetic anhydride (TFAA) are highly effective and produce derivatives that are amenable to GC-MS analysis.[6]
-
Silylation: This is one of the most common derivatization techniques for GC analysis. It replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly reducing polarity and increasing volatility.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used.[3]
-
Chiral Derivatization: To determine the enantiomeric excess (e.e.), a chiral derivatizing agent (CDA) is used. Reagents like (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride react with the analyte to form a mixture of diastereomers.[5] These diastereomers have different physical properties and can be separated by standard chromatography.[4]
Table 1: Comparison of Derivatization Agents for Analysis
| Derivatization Agent | Abbreviation | Derivative Formed | Primary Analytical Technique | Key Advantages |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl Ester | GC-MS | Produces stable, volatile derivatives with good chromatographic properties. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ether | GC-MS | Highly effective, reagent and byproducts are volatile, suitable for a wide range of compounds.[2] |
| (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | (R)-MTPA-Cl | (R)-MTPA Ester (Diastereomer) | HPLC-UV, LC-MS, GC-MS | Forms diastereomers for enantiomeric purity determination on achiral columns.[5] |
Table 2: Typical Chromatographic Conditions
| Parameter | GC-MS (for Acyl/Silyl Derivatives) | HPLC-UV (for Chiral Derivatives) |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | C18 reverse-phase, 250 mm x 4.6 mm ID, 5 µm particle size |
| Carrier Gas/Mobile Phase | Helium, constant flow 1.0 mL/min | Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Injection Volume | 1 µL (Split 20:1) | 10 µL |
| Injector Temperature | 250°C | Ambient |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Column Temperature: 25°C |
| Detector | Mass Spectrometer (Scan 50-500 m/z) | UV Detector at 254 nm |
| Flow Rate | N/A | 1.0 mL/min |
Note: Conditions are illustrative and require optimization for specific instrumentation and applications.
Experimental Workflows and Reactions
The general process for derivatization followed by analysis involves sample preparation, the chemical reaction itself, and subsequent injection into the chromatographic system.
Caption: General workflow for sample derivatization and analysis.
The reaction with a chiral derivatizing agent, such as Mosher's acid chloride, is crucial for determining enantiomeric purity. It converts the pair of enantiomers into a pair of diastereomers, which are separable by standard chromatography.
Caption: Chiral derivatization reaction scheme.
Experimental Protocols
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol converts the hydroxyl group to a trifluoroacetyl ester, increasing volatility.
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (anhydrous)
-
Pyridine (anhydrous)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 200 µL of anhydrous ethyl acetate in a reaction vial.
-
Reagent Addition: Add 20 µL of anhydrous pyridine (acts as a catalyst and acid scavenger), followed by 50 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.
-
Work-up: Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 500 µL of ethyl acetate.
-
Analysis: Vortex the solution and transfer it to a GC-MS autosampler vial. Inject 1 µL into the GC-MS system.
Protocol 2: Silylation with BSTFA (+1% TMCS) for GC-MS Analysis
This protocol forms a TMS ether, which is highly volatile and ideal for GC-MS.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Acetonitrile (anhydrous)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Place approximately 0.5-1.0 mg of the sample (or a dried extract) into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature. The sample is now ready for analysis.
-
Analysis: Transfer the solution to a GC-MS autosampler vial. Inject 1 µL into the GC-MS system.
Protocol 3: Chiral Derivatization with (R)-MTPA-Cl for HPLC Analysis
This protocol is designed to determine the enantiomeric purity by forming diastereomeric esters.
Materials:
-
This compound sample (containing both R and S enantiomers if assessing purity)
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
2 mL reaction vials
Procedure:
-
Sample Preparation: Dissolve approximately 2 mg of the sample in 0.5 mL of anhydrous DCM in a reaction vial.
-
Reagent Addition: Add 10 µL of anhydrous pyridine. Then, add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Quenching: Add 0.5 mL of saturated NaHCO₃ solution to quench the excess MTPA-Cl. Vortex for 30 seconds.
-
Extraction: Allow the layers to separate. Carefully transfer the lower organic layer (DCM) to a clean vial.
-
Drying & Reconstitution: Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to dryness under nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Analysis: Filter the solution through a 0.22 µm syringe filter into an HPLC vial. Inject 10 µL into the HPLC system. The two diastereomers should appear as separate peaks.
References
- 1. This compound [myskinrecipes.com]
- 2. gcms.cz [gcms.cz]
- 3. Automated derivatization and identification of controlled substances via total vaporization solid phase microextraction (Tv-Spme) and gas chromatography-mass spectrometry (Gc-Ms) [scholarworks.indianapolis.iu.edu]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. The information is presented in a question-and-answer format to directly address common issues encountered during this stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
The primary and most industrially relevant method for synthesizing this compound is the asymmetric hydrogenation of the corresponding prochiral ketoester, methyl 3-(4-fluorophenyl)-2-oxopropanoate. This is typically achieved using a chiral catalyst, with Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes being a widely used and effective choice.[1] Biocatalytic reductions using microorganisms or isolated enzymes also present a viable, environmentally friendly alternative.
Q2: What is the significance of the chiral purity (enantiomeric excess) of the final product?
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals.[2] The stereochemistry at the hydroxyl-bearing carbon is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, achieving a high enantiomeric excess (ee) is critical to ensure the efficacy and safety of the drug, as the undesired enantiomer may have different pharmacological effects or be inactive.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Question: My synthesis of this compound is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. Below is a summary of potential causes and troubleshooting steps.
Potential Causes and Solutions for Low Enantiomeric Excess
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Catalyst Performance | - Catalyst Screening: If using a Ru-BINAP catalyst, screen different derivatives of the BINAP ligand.[1] - Catalyst Loading: Optimize the catalyst loading; too low a concentration may be insufficient, while too high may lead to side reactions. - Catalyst Preparation: Ensure the catalyst is prepared and handled under strictly anhydrous and anaerobic conditions to prevent deactivation. |
| Incorrect Reaction Conditions | - Temperature: Lowering the reaction temperature often increases enantioselectivity.[3] - Pressure: Optimize the hydrogen pressure. Higher pressures can sometimes decrease enantioselectivity. - Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the chiral induction. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane). |
| Racemization of Product | - Work-up Conditions: Avoid harsh acidic or basic conditions during the reaction work-up, as this can lead to racemization of the chiral center.[4] - Purification Method: Be mindful of the purification technique. Prolonged exposure to certain chromatographic media could potentially cause racemization. |
| Impure Starting Material | - Purity of Ketoester: Ensure the starting methyl 3-(4-fluorophenyl)-2-oxopropanoate is of high purity, as impurities can interfere with the catalyst. |
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This protocol is a general guideline for a typical asymmetric hydrogenation reaction using a Ru-BINAP catalyst. Optimization of specific parameters is often necessary.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the Ru-BINAP catalyst in an appropriate anhydrous and degassed solvent (e.g., methanol).
-
Reaction Setup: In a high-pressure reactor, dissolve the substrate, methyl 3-(4-fluorophenyl)-2-oxopropanoate, in the same solvent.
-
Hydrogenation: Add the catalyst solution to the substrate solution. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the progress by techniques such as HPLC or GC.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor. Remove the catalyst by filtration through a pad of silica gel or celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization to obtain this compound.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.
Issue 2: Presence of Significant Byproducts
Question: I am observing significant impurities in my reaction mixture after the synthesis of this compound. What are the likely byproducts and how can I minimize their formation?
Answer: Byproduct formation can significantly reduce the yield and purity of the desired product. The nature of the byproducts often depends on the reaction conditions and the synthetic route employed.
Common Byproducts and Their Mitigation Strategies
| Byproduct | Potential Formation Mechanism | Mitigation Strategies |
| Methyl 3-(phenyl)-2-hydroxypropionate (Defluorinated Product) | Reductive dehalogenation of the fluorophenyl group. This can be promoted by certain catalysts and hydrogen sources, especially at elevated temperatures.[5][6][7] | - Optimize Catalyst: Screen for catalysts with lower dehalogenation activity. - Control Temperature: Maintain the lowest effective reaction temperature. - Hydrogen Source: If using transfer hydrogenation, consider alternative hydrogen donors. |
| Methyl (S)-3-(4-fluorophenyl)-2-hydroxypropionate (Undesired Enantiomer) | Incomplete enantioselectivity of the catalyst. | See troubleshooting guide for "Low Enantiomeric Excess". |
| Over-reduction Products (e.g., 3-(4-fluorophenyl)-1,2-propanediol) | Further reduction of the ester functionality. This is more likely with highly active or non-selective reducing agents. | - Use Milder Reducing Agents: If applicable, choose a reducing agent that is selective for ketones over esters. - Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction. |
| Unreacted Methyl 3-(4-fluorophenyl)-2-oxopropanoate | Incomplete reaction due to catalyst deactivation, insufficient reaction time, or suboptimal conditions. | - Ensure Catalyst Activity: Use fresh, properly handled catalyst. - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Optimize Conditions: Re-evaluate temperature, pressure, and solvent. |
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the reaction workflow and troubleshooting logic.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantiomeric purity of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
A1: The most common and effective methods for synthesizing chiral α-hydroxy esters like this compound involve the asymmetric reduction of the corresponding prochiral α-keto ester, methyl 2-oxo-3-(4-fluorophenyl)propanoate. Key strategies include:
-
Catalytic Asymmetric Hydrogenation: This method often employs ruthenium-based catalysts with chiral ligands, such as BINAP, under a hydrogen atmosphere.[1] These reactions can achieve high yields and excellent enantioselectivity.[1]
-
Biocatalytic Reduction: The use of ketoreductase (KRED) enzymes offers a green and highly selective alternative.[2][3] These enzymatic reductions are typically performed in aqueous media under mild conditions and can provide very high enantiomeric excess (e.e.).[2][3]
-
Chiral Borane-Mediated Reduction: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can be used for the enantioselective reduction of ketones and keto esters.[4][5]
Q2: What is the most likely precursor for the synthesis of this compound?
A2: The direct precursor is methyl 2-oxo-3-(4-fluorophenyl)propanoate. This α-keto ester can be synthesized through various organic chemistry methods, such as the acylation of a suitable aromatic precursor followed by esterification.
Q3: How can I monitor the progress and enantiomeric excess (e.e.) of my reaction?
A3: Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). To determine the enantiomeric excess, chiral HPLC or chiral GC is required. This involves using a chiral stationary phase (CSP) that can separate the (R) and (S) enantiomers of the product.
Q4: What are the common impurities or side products I should be aware of?
A4: Common impurities may include:
-
The unreacted starting material, methyl 2-oxo-3-(4-fluorophenyl)propanoate.
-
The undesired (S)-enantiomer of the product.
-
Byproducts from the decomposition of the catalyst or reagents.
-
Over-reduction products, although less common for α-hydroxy esters.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store the compound at 2-8°C, sealed under a dry, inert atmosphere to prevent degradation.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction has a low conversion rate, resulting in a poor yield. What are the potential causes and solutions?
Answer: Low yields can stem from several factors related to catalyst activity, reaction conditions, and reagent quality.
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Asymmetric Hydrogenation) | Ensure the catalyst is handled under inert conditions to prevent deactivation by oxygen. Prepare the catalyst in situ if possible to ensure maximum activity.[1] |
| Low Enzyme Activity (Biocatalytic Reduction) | Verify the optimal pH and temperature for the chosen ketoreductase. Ensure the presence of necessary cofactors (e.g., NADPH) and a cofactor regeneration system (e.g., using glucose dehydrogenase).[2][3] |
| Suboptimal Reaction Temperature | For catalytic hydrogenations, the temperature may need to be optimized. While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity. For enzymatic reactions, temperatures outside the optimal range can lead to decreased activity or denaturation. |
| Insufficient Hydrogen Pressure (Asymmetric Hydrogenation) | Ensure the reaction vessel is properly sealed and pressurized to the recommended level. Higher pressures can sometimes improve the reaction rate, but this needs to be balanced with safety and selectivity considerations. |
| Poor Quality of Starting Material | Impurities in the starting methyl 2-oxo-3-(4-fluorophenyl)propanoate can inhibit the catalyst or enzyme. Purify the starting material before use. |
Issue 2: Low Enantiomeric Excess (e.e.)
Question: The yield of my reaction is acceptable, but the enantiomeric excess of the (R)-enantiomer is low. How can I improve the stereoselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. The choice of catalyst, ligand, and reaction conditions are critical.
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Ligand/Catalyst | The choice of the chiral ligand is crucial. For Noyori-type hydrogenations, (R)-BINAP is typically used to produce the (R)-alcohol.[1] For biocatalytic reductions, select a ketoreductase known to produce the desired (R)-enantiomer.[3] |
| Incorrect Solvent | The solvent can significantly influence the stereochemical outcome. For asymmetric hydrogenations, polar solvents like methanol or ethanol are often used.[1] Screen different solvents to find the optimal one for your system. |
| Reaction Temperature Too High | Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. Running the reaction at a lower temperature may improve the e.e., though it may require a longer reaction time. |
| Racemization of the Product | Although less common under typical reduction conditions, ensure that the workup and purification steps are not performed under harsh acidic or basic conditions that could potentially lead to racemization. |
Issue 3: Difficulties in Product Purification
Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies are recommended?
Answer: Purification of chiral α-hydroxy esters often requires chromatographic techniques.
| Potential Cause | Recommended Solution |
| Incomplete Separation from Starting Material | If the starting keto ester and the product alcohol have similar polarities, flash column chromatography on silica gel can be challenging. Optimize the solvent system for your column to achieve better separation. |
| Difficulty in Separating Enantiomers | To isolate the pure (R)-enantiomer from a mixture with low e.e., preparative chiral HPLC is the most effective method. This requires screening different chiral stationary phases and mobile phases to find a suitable separation method. |
| Product Degradation during Purification | Avoid prolonged exposure to silica gel if the product is sensitive. Neutralize the reaction mixture properly before chromatographic purification. |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of Methyl 2-oxo-3-(4-fluorophenyl)propanoate
This protocol is a general guideline and may require optimization for specific ketoreductases and reaction scales.
Materials:
-
Methyl 2-oxo-3-(4-fluorophenyl)propanoate
-
Ketoreductase (KRED) selective for the (R)-alcohol
-
NADPH (cofactor)
-
Glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve D-glucose in the phosphate buffer.
-
Add the ketoreductase, glucose dehydrogenase, and NADPH to the buffer solution.
-
Add the substrate, methyl 2-oxo-3-(4-fluorophenyl)propanoate. The substrate may be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Stir the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C).
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Quantitative Data from Literature (for analogous reactions)
The following tables summarize typical results for the asymmetric reduction of α-keto esters, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Asymmetric Hydrogenation of α-Keto Esters with Ru-BINAP Catalysts [1]
| Substrate | Catalyst | Solvent | H₂ Pressure | Temp (°C) | Yield (%) | e.e. (%) |
| Methyl benzoylformate | RuBr₂[(R)-BINAP] | Methanol | 100 atm | 25 | >99 | 96 (R) |
| Ethyl pyruvate | RuCl₂[(R)-BINAP] | Ethanol | 50 atm | 30 | 98 | 87 (R) |
Table 2: Biocatalytic Reduction of α-Keto Esters with Ketoreductases [3]
| Substrate | Enzyme Source | Co-substrate | pH | Temp (°C) | Conversion (%) | e.e. (%) |
| Ethyl benzoylformate | Candida parapsilosis | Glucose | 7.0 | 30 | >99 | >99 (R) |
| Methyl 2-oxo-4-phenylbutanoate | Saccharomyces cerevisiae | Glucose | 6.5 | 30 | >95 | >99 (S) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. This compound [myskinrecipes.com]
Prevention of racemization of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
Welcome to the technical support center for Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the enantiomeric purity of this key chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a chiral building block used in the synthesis of various pharmaceuticals.[1] Its specific three-dimensional structure, designated as (R), is crucial because different enantiomers of a drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, maintaining high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What is racemization and what is the primary mechanism for this compound?
A2: Racemization is the conversion of an enantiomerically pure substance, like the (R)-enantiomer, into a mixture containing equal amounts of both the (R)- and (S)-enantiomers (a racemic mixture). For alpha-hydroxy esters such as this one, the primary mechanism involves the removal of the acidic proton on the alpha-carbon (the carbon atom bonded to both the hydroxyl and the ester group). This forms a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to the formation of both (R) and (S) enantiomers and a loss of optical purity.[2][3]
Q3: What are the main factors that cause racemization of this compound?
A3: The primary factors that can induce racemization are:
-
pH: Both strongly acidic and, more significantly, basic conditions can catalyze the removal of the alpha-proton, leading to racemization.[2][4] Prolonged exposure to even mild alkaline conditions can cause racemization.[5]
-
Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for enolization, accelerating the rate of racemization.[2][6]
-
Prolonged Reaction or Storage Times: The longer the compound is exposed to destabilizing conditions (adverse pH or high temperature), the greater the extent of racemization.[2][5]
Q4: How can I monitor the enantiomeric purity of my sample?
A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee). Other applicable methods include chiral gas chromatography (GC), capillary electrophoresis (CE) with a chiral selector,[7] and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent to create distinguishable diastereomers.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Loss of optical rotation or decrease in enantiomeric excess (ee) after a reaction (e.g., saponification). | The reaction conditions were too harsh, promoting racemization. Saponification with a strong base (e.g., NaOH, KOH, LiOH) can easily deprotonate the alpha-carbon.[9] | 1. Lower the Temperature: Perform the reaction at the lowest feasible temperature (e.g., 0 °C or below).2. Use a Milder Base: Consider using a weaker base or a different hydrolysis method if possible.3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it is complete.4. Use Anhydrous Conditions: For certain reactions, using anhydrous non-polar solvents can help minimize enolate formation. |
| Gradual loss of enantiomeric purity during storage. | Improper storage conditions. The compound may be stored at too high a temperature or in a container that is not inert, potentially exposing it to acidic or basic residues. | 1. Control Temperature: Store the compound at the recommended low temperature (e.g., 2-8°C), sealed, and in a dry environment.[1]2. Use Inert Containers: Store in clean, dry, glass or other non-reactive containers.3. Control pH: If in solution, ensure the solution is buffered to a pH of optimal stability, typically in the slightly acidic range (pH 3-5).[10][11] |
| Racemization observed during a coupling reaction to form an amide. | The carboxyl group activation method is too aggressive, increasing the acidity of the alpha-proton.[3] The base used in the coupling reaction is too strong or used in excess. | 1. Choose Low-Racemization Reagents: Use coupling reagents known to suppress racemization, such as those containing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[12] Uronium-based reagents like HATU are often effective.[13]2. Select an Appropriate Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of stronger bases. Use the minimum necessary amount.3. Maintain Low Temperatures: Run the coupling reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). |
Data Presentation
Table 1: General Influence of pH and Temperature on Stability of α-Hydroxy Esters
| Parameter | Condition | Effect on Racemization Rate | Recommendation for this compound |
| pH | Strongly Acidic (pH < 2) | Moderate increase | Avoid prolonged exposure. |
| Slightly Acidic (pH 3-5) | Minimal / Maximum Stability[10] | Optimal range for storage and processing in aqueous solutions. | |
| Neutral (pH 6-8) | Slow to moderate increase | Use caution, especially with added heat. | |
| Basic (pH > 8) | Significant increase[4] | Avoid. If necessary, use low temperatures and short exposure times. | |
| Temperature | Low (0-5 °C) | Significantly reduced | Recommended for storage and sensitive reactions. |
| Ambient (20-25 °C) | Baseline rate | Suitable for short-term handling; monitor purity over time. | |
| Elevated (> 40 °C) | Exponential increase[2][6] | Avoid. Increases risk of significant racemization. |
Experimental Protocols
Protocol 1: Monitoring Enantiomeric Excess using Chiral HPLC
This protocol provides a general guideline. The specific column and mobile phase should be optimized for your system.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of a non-polar solvent (like Hexane or Heptane) and an alcohol (like Isopropanol or Ethanol). A typical starting ratio is 90:10 (Hexane:Isopropanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Temperature: 25 °C (column temperature should be controlled).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Injection: Inject 5-10 µL of the sample.
-
Analysis: The (R)- and (S)-enantiomers should elute as two separate peaks. Calculate the enantiomeric excess (ee) using the peak areas (A) of the R and S enantiomers: ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100
Mandatory Visualizations
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization proceeds via a planar, achiral enolate intermediate.
Troubleshooting Workflow for Loss of Enantiomeric Purity
Caption: A logical workflow for troubleshooting unexpected loss of enantiomeric purity.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of racemization of (+)- and (-)-diethylpropion: studies in aqueous solution, with and without the addition of cyclodextrins, in organic solvents and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Optimizing reaction temperature for Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. The primary focus is on optimizing the reaction temperature to achieve high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and effective method for synthesizing this compound is the asymmetric reduction of the corresponding prochiral α-keto ester, methyl 3-(4-fluorophenyl)-2-oxopropanoate. This can be achieved using either chemical catalysis, such as ruthenium-catalyzed asymmetric hydrogenation, or biocatalysis with enzymes like ketoreductases.
Q2: How does reaction temperature generally affect the yield and enantioselectivity of the asymmetric reduction?
A2: Reaction temperature is a critical parameter that can significantly influence both the reaction rate and the stereochemical outcome. Generally, higher temperatures increase the reaction rate, but may lead to a decrease in enantioselectivity due to increased molecular motion and the potential for non-selective background reactions.[1][2] Conversely, lower temperatures often enhance enantioselectivity but may result in impractically long reaction times. Finding the optimal temperature is therefore a key aspect of process optimization.
Q3: What is a typical temperature range for ruthenium-catalyzed asymmetric hydrogenation of α-keto esters?
A3: For ruthenium-catalyzed asymmetric hydrogenations, a common temperature range is between 25-50 °C.[3] The optimal temperature will depend on the specific catalyst system, substrate, and solvent used. It is advisable to perform small-scale experiments to determine the ideal temperature for your specific conditions.
Q4: What are the potential side reactions when synthesizing this compound, and how can they be minimized?
A4: Potential side reactions include over-reduction of the ester group, racemization of the product, and formation of by-products from impurities in the starting materials. To minimize these, it is crucial to use pure reagents and solvents, maintain a controlled temperature, and carefully select the catalyst and reaction time. In some cases, by-products can arise from the catalyst itself or from competing reaction pathways that become more significant at non-optimal temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction may be too slow at a low temperature or side reactions may be occurring at a higher temperature. Systematically screen a range of temperatures (e.g., 10 °C increments from 20 °C to 60 °C) to identify the optimum for yield. |
| Inactive or Insufficient Catalyst | Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air- or moisture-sensitive. Verify the catalyst loading and consider increasing it if the reaction is sluggish. |
| Poor Quality of Starting Materials | Use freshly purified methyl 3-(4-fluorophenyl)-2-oxopropanoate. Impurities can inhibit the catalyst or lead to side reactions. |
| Presence of Inhibitors | Ensure all glassware is scrupulously clean and solvents are of high purity and appropriately dried. Trace amounts of water or other impurities can poison the catalyst. |
| Incomplete Reaction | Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Non-Optimal Reaction Temperature | Enantioselectivity is often highly temperature-dependent. The highest enantioselectivities are frequently achieved at lower to moderate temperatures.[1][2] Perform a temperature optimization study, often in the range of 0 °C to 40 °C. |
| Incorrect Catalyst or Chiral Ligand | Verify that the correct enantiomer of the chiral ligand is being used for the desired (R)-product. The choice of ligand is critical for achieving high enantioselectivity. |
| Racemization of the Product | The product may be racemizing under the reaction or work-up conditions. Check the stability of the product under the reaction conditions without the catalyst. If racemization is occurring, consider a lower reaction temperature or a shorter reaction time. |
| Background Uncatalyzed Reduction | A non-enantioselective reduction can occur in parallel with the desired catalytic reaction, lowering the overall ee.[1][2] This is often more pronounced at higher temperatures. Lowering the temperature can help to minimize this effect. |
| Solvent Effects | The solvent can have a significant impact on enantioselectivity. Screen a variety of solvents to find the one that gives the best result for your catalyst system. |
Data Presentation
The following tables summarize the impact of reaction temperature on the synthesis of analogous α-hydroxy esters. This data provides a general indication of expected trends when optimizing the synthesis of this compound.
Table 1: Effect of Temperature on a Representative Ruthenium-Catalyzed Asymmetric Hydrogenation of an α-Keto Ester
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 20 | 85 | 98 |
| 30 | 95 | 96 |
| 40 | 98 | 92 |
| 50 | 99 | 88 |
| 60 | 99 | 80 |
Note: Data is representative and based on general trends observed for similar reactions.
Table 2: Effect of Temperature on a Representative Biocatalytic Reduction of an α-Keto Ester
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 25 | 70 | >99 |
| 30 | 95 | 99 |
| 35 | 99 | 97 |
| 40 | 99 | 94 |
| 45 | 98 | 90 |
Note: Data is representative and based on general trends observed for similar biocatalytic reductions.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is a general guideline for the asymmetric hydrogenation of methyl 3-(4-fluorophenyl)-2-oxopropanoate.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred at room temperature for 30-60 minutes to form the active catalyst.
-
Reaction Setup: A high-pressure autoclave is charged with a solution of methyl 3-(4-fluorophenyl)-2-oxopropanoate in the same anhydrous, degassed solvent.
-
Hydrogenation: The catalyst solution is transferred to the autoclave via cannula under an inert atmosphere. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (typically 4-50 atm).
-
Reaction Conditions: The reaction mixture is stirred at the optimized temperature (e.g., 25-50 °C) and the reaction progress is monitored by TLC, GC, or HPLC.
-
Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Analysis: The enantiomeric excess of the purified product is determined by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Reduction using a Ketoreductase
This protocol provides a general method for the enzymatic reduction of methyl 3-(4-fluorophenyl)-2-oxopropanoate.
-
Enzyme and Cofactor Preparation: A buffered solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. The ketoreductase enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added to the buffer.
-
Reaction Setup: In a temperature-controlled reaction vessel, methyl 3-(4-fluorophenyl)-2-oxopropanoate is added to the enzyme/cofactor solution. A co-solvent (e.g., isopropanol) may be used to improve substrate solubility.
-
Bioreduction: The reaction mixture is stirred at the optimal temperature for the enzyme (typically 25-40 °C). The pH is maintained at a constant level (e.g., using a pH-stat). The reaction progress is monitored by HPLC.
-
Work-up: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography if necessary.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for the synthesis and optimization of this compound.
Caption: Logical relationship between reaction parameters and experimental outcomes in the asymmetric synthesis.
References
Technical Support Center: Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the asymmetric reduction of the prochiral ketone, methyl 3-(4-fluorophenyl)-2-oxopropanoate. This is typically achieved using a chiral catalyst, such as a ruthenium-BINAP system or a biocatalyst like baker's yeast, to achieve high enantioselectivity.
Q2: What are the critical parameters influencing the enantiomeric excess (ee) of the final product?
A2: Several factors can significantly impact the enantiomeric excess. These include the choice of catalyst and chiral ligand, reaction temperature, solvent, and the purity of the starting materials. Suboptimal conditions in any of these areas can lead to a decrease in stereoselectivity.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Small aliquots of the reaction mixture can be taken at regular intervals, worked up, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What are some common impurities that might be observed in the final product?
A4: Common impurities may include the unreacted starting ketone (methyl 3-(4-fluorophenyl)-2-oxopropanoate), the (S)-enantiomer of the product, and potential byproducts from side reactions such as racemization or decomposition of the starting material or product. The specific impurities will depend on the reaction conditions and the catalyst used.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Question: My synthesis is resulting in a low enantiomeric excess (ee) for the desired (R)-enantiomer. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Cause: The chiral catalyst or ligand may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the catalyst and ligand. Ensure they are stored under the recommended conditions (e.g., under an inert atmosphere, at low temperature).
-
-
Reaction Temperature:
-
Cause: The reaction temperature may not be optimal for the catalytic system. Lower temperatures often, but not always, favor higher enantioselectivity.[1]
-
Solution: Screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal condition for your specific reaction.
-
-
Solvent Effects:
-
Cause: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.[1]
-
Solution: Experiment with different solvents of varying polarities (e.g., methanol, ethanol, dichloromethane, toluene).
-
-
Purity of Starting Materials:
-
Cause: Impurities in the starting ketone (methyl 3-(4-fluorophenyl)-2-oxopropanoate) can interfere with the catalyst, leading to lower ee.
-
Solution: Purify the starting material before use, for example, by distillation or column chromatography.
-
Issue 2: Incomplete Conversion
Question: The reaction is not going to completion, and I am recovering a significant amount of the starting ketone. How can I improve the conversion?
Answer: Incomplete conversion can be due to several factors related to the catalyst activity and reaction conditions.
Troubleshooting Steps:
-
Catalyst Loading:
-
Cause: The catalyst loading might be too low.
-
Solution: Increase the catalyst loading in small increments.
-
-
Reaction Time:
-
Cause: The reaction may not have been allowed to run for a sufficient amount of time.
-
Solution: Extend the reaction time and monitor the progress by TLC or GC until no further consumption of the starting material is observed.
-
-
Presence of Inhibitors:
-
Cause: Trace impurities in the solvent or starting materials can act as catalyst poisons.
-
Solution: Use freshly distilled, anhydrous, and degassed solvents. Ensure the starting material is pure.
-
Data Presentation
Table 1: Effect of Catalyst System on Enantiomeric Excess in Asymmetric Ketone Reduction (Analogous Systems)
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru(II)-BINAP | Methyl 3-oxobutanoate | 92-96 | 97-98 (R) |
| Baker's Yeast | Ethyl 3-oxobutanoate | 59-76 | 85 (S) |
This data is based on analogous β-keto esters and provides an expected range for the synthesis of this compound.[2]
Experimental Protocols
Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric reduction of β-keto esters.[2]
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP
-
Anhydrous and degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R)-BINAP (0.55 mol%). Add anhydrous and degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: In a separate flask, dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous and degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for 12-24 hours.
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to obtain this compound.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee) during the synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step I should take?
A1: The first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC). An inaccurate or unvalidated method can provide misleading % ee values.
Key HPLC Validation Parameters:
-
Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution of Rs > 1.5 is generally considered adequate.
-
Accuracy: Prepare a standard with a known ratio of the (R) and (S) enantiomers (a racemic mixture can be a starting point) and verify that your method accurately measures this ratio.
-
Precision: Inject the same sample multiple times to ensure consistent and reproducible results.
-
Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers.
Q2: I have confirmed my analytical method is accurate, but the enantiomeric excess is still low. What should I investigate next?
A2: Scrutinize the purity of your starting materials, reagents, and catalyst. Asymmetric reactions are highly sensitive to impurities.
-
Substrate Purity: The starting material, methyl 3-(4-fluorophenyl)-2-oxopropanoate, should be of high purity. Impurities can lead to non-selective background reactions. Consider repurification of the substrate if its purity is questionable.
-
Solvent Quality: Ensure you are using anhydrous and high-purity solvents, as the presence of water or other protic impurities can interfere with many catalytic systems, particularly those involving metal hydrides or boranes.[1]
-
Catalyst/Reagent Integrity: Chiral catalysts and reagents can degrade over time or with improper storage. Ensure your catalyst is active and has not been compromised. For instance, in a Corey-Bakshi-Shibata (CBS) reduction, the oxazaborolidine catalyst is sensitive to moisture.[1][2]
Q3: Could the reaction conditions be the cause of my low enantiomeric excess?
A3: Absolutely. Reaction parameters play a crucial role in determining the stereochemical outcome of the reaction.
-
Temperature: Temperature control is critical. In many asymmetric reductions, lower temperatures lead to higher enantioselectivity.[1] Conversely, running the reaction at too high a temperature can decrease the ee.
-
Reaction Time: While it's important to allow the reaction to go to completion, excessively long reaction times can sometimes lead to racemization of the product, especially if the reaction conditions are harsh.
-
Stoichiometry: The ratio of substrate to catalyst and reducing agent is crucial. An incorrect ratio can lead to a higher contribution from non-selective background reactions.
Q4: I am using a biocatalytic method with a ketoreductase, and my enantiomeric excess is suboptimal. What are the common issues?
A4: Biocatalytic reductions are powerful but have their own set of potential pitfalls.
-
Cofactor Regeneration: Most ketoreductases require a cofactor, typically NADPH or NADH. An inefficient cofactor regeneration system can lead to a stall in the reaction and potentially lower ee.
-
Enzyme Inhibition: The substrate or product can sometimes inhibit the enzyme at high concentrations, affecting its activity and selectivity.
-
Presence of Other Enzymes: If using whole-cell biocatalysts, the presence of other endogenous reductases with opposite stereoselectivity can lead to a lower overall enantiomeric excess of the desired product.[3]
Data Presentation
The following table summarizes typical enantiomeric excess values achieved in the asymmetric reduction of α-keto esters using different catalytic systems. While this data is for analogous substrates, it provides a benchmark for what can be expected in the synthesis of this compound.
| Catalytic System | Substrate Type | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| (R)-Ru-BINAP Catalyzed Hydrogenation | Aromatic β-keto esters | >95 | >98 |
| Corey-Bakshi-Shibata (CBS) Reduction | Aryl alkyl ketones | 90-99 | >95 |
| Ketoreductase (KRED) | Aromatic α-keto esters | >90 | >99 |
| Baker's Yeast (Saccharomyces cerevisiae) | α-keto esters | 60-80 | >90 |
Experimental Protocols
Below are example protocols for the asymmetric reduction of methyl 3-(4-fluorophenyl)-2-oxopropanoate. These should be considered as starting points and may require optimization.
Protocol 1: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
This protocol is adapted from the established procedure for the asymmetric reduction of prochiral ketones.[2][4][5]
Materials:
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Methyl 3-(4-fluorophenyl)-2-oxopropanoate
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(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
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Borane-dimethyl sulfide complex (BH₃·SMe₂)
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Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution while maintaining the temperature.
-
A solution of methyl 3-(4-fluorophenyl)-2-oxopropanoate (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC or HPLC.
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Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol is a general guideline for using a ketoreductase for the asymmetric reduction.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (for cell lysis if using whole cells)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.
-
Add the ketoreductase enzyme.
-
Dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product if necessary.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualization
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. The following information addresses common issues encountered during synthesis, with a particular focus on the critical role of solvent selection in achieving high yield and enantioselectivity.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My reaction is producing the target molecule, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can be attributed to several factors:
-
Solvent Choice: The solvent plays a crucial role in the stereochemical outcome of the reaction. It can influence the conformation of the catalyst-substrate complex and the transition state energies of the competing reaction pathways leading to the (R) and (S) enantiomers. Aprotic, non-polar solvents often provide better stereocontrol by minimizing unwanted interactions. It is recommended to screen a range of solvents with varying polarities and coordinating abilities.
-
Catalyst Activity/Loading: The chiral catalyst is the cornerstone of enantioselectivity. Ensure the catalyst is of high purity and has not degraded. Inconsistent catalyst loading can also lead to variable results.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Moisture and Air: Asymmetric reactions are often sensitive to moisture and atmospheric oxygen, which can deactivate the catalyst. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Low Reaction Yield
-
Question: The conversion of the starting material is low, resulting in a poor yield of the desired product. What steps can I take to improve the yield?
-
Answer: Low yields can be caused by several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, consider increasing the reaction time or temperature (while being mindful of the potential impact on enantioselectivity).
-
Catalyst Deactivation: As mentioned previously, the catalyst can be deactivated by impurities, moisture, or air.
-
Sub-optimal Reagent Stoichiometry: Ensure the molar ratios of the substrate, reducing agent, and catalyst are optimized. An excess of the reducing agent may be necessary, but a large excess can sometimes lead to side reactions.
-
Poor Solubility: The starting material or catalyst may have poor solubility in the chosen solvent, limiting the reaction rate. Consider a co-solvent system or a different solvent that provides better solubility for all components.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: Effective purification is essential to obtain the product in high purity.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove unreacted reagents and byproducts. This typically involves quenching the reaction, followed by extraction with a suitable organic solvent.
-
Chromatography: Column chromatography on silica gel is a common and effective method for purifying the final product. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be optimized to achieve good separation.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification and can sometimes lead to an enhancement of the enantiomeric excess.
-
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is generally preferred for the asymmetric reduction of α-keto esters like methyl 3-(4-fluorophenyl)-2-oxopropanoate?
A1: For the asymmetric reduction of α-keto esters, non-polar, aprotic solvents such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are often preferred. These solvents are less likely to interfere with the chiral catalyst and can help to stabilize the transition state that leads to the desired enantiomer, often resulting in higher enantioselectivity. Protic solvents like alcohols (e.g., methanol, isopropanol) can sometimes be used, particularly in biocatalytic reductions, but they may compete with the substrate for binding to the catalyst in chemical reductions, potentially lowering the enantiomeric excess.
Q2: How does temperature affect the synthesis of this compound?
A2: Temperature is a critical parameter. Generally, conducting the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) leads to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. However, decreasing the temperature will also slow down the reaction rate, so a balance must be found to achieve both good selectivity and a practical reaction time.
Q3: Can I use a racemic catalyst and resolve the enantiomers later?
A3: While it is possible to synthesize the racemic methyl 3-(4-fluorophenyl)-2-hydroxypropionate and then separate the enantiomers using techniques like chiral chromatography or diastereomeric crystallization, it is generally less efficient than direct asymmetric synthesis. Resolution methods result in a maximum theoretical yield of 50% for the desired enantiomer, whereas a successful asymmetric synthesis can provide a much higher yield of the target (R)-enantiomer directly.
Data Presentation: Impact of Solvent on Asymmetric Reduction
| Solvent | Polarity | Expected Yield | Expected Enantiomeric Excess (ee) | Potential Issues |
| Toluene | Non-polar | Good to High | High | May require higher temperatures for solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Good to High | Moderate to High | Potential for side reactions with some catalysts. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Moderate to High | Can coordinate with some metal-based catalysts. |
| Methanol | Polar Protic | Variable | Low to Moderate | Can act as a competing ligand for the catalyst. |
| Isopropanol | Polar Protic | Variable | Low to Moderate | Often used as both solvent and hydride source. |
| Acetonitrile | Polar Aprotic | Moderate | Moderate | Can deactivate some catalysts. |
Experimental Protocols
General Protocol for Asymmetric Reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This protocol is a general guideline and may require optimization for specific catalysts and equipment.
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate (substrate)
-
Chiral catalyst (e.g., a chiral oxazaborolidine like the Corey-Bakshi-Shibata catalyst, or a chiral ruthenium complex)
-
Reducing agent (e.g., borane-dimethyl sulfide complex, isopropanol for transfer hydrogenation)
-
Anhydrous solvent (e.g., Toluene, THF, or DCM)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with the chiral catalyst (e.g., 5-10 mol%).
-
Solvent and Reagent Addition: Anhydrous solvent (e.g., Toluene) is added, and the mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
Substrate Addition: A solution of methyl 3-(4-fluorophenyl)-2-oxopropanoate in the same anhydrous solvent is added dropwise to the stirred catalyst solution.
-
Reducing Agent Addition: The reducing agent is then added slowly to the reaction mixture, maintaining the desired temperature.
-
Reaction Monitoring: The reaction is stirred at the set temperature and monitored by TLC or HPLC until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., methanol, followed by saturated aqueous ammonium chloride solution).
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the pure this compound.
-
Analysis: The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Catalyst Poisoning in the Asymmetric Hydrogenation of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate via asymmetric hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my asymmetric hydrogenation reaction?
A1: The primary indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete halt before reaching full conversion.
-
A noticeable reduction in product yield and, critically, a drop in enantiomeric excess (ee%).
-
The need for harsher reaction conditions (e.g., higher hydrogen pressure or temperature) to achieve the desired conversion.
-
A change in the color or appearance of the reaction mixture, which may suggest catalyst decomposition or the formation of inactive species.
Q2: What are the likely sources of catalyst poisons in this specific reaction?
A2: Catalyst poisons can be introduced from various sources:
-
Starting Materials: The precursor, methyl 3-(4-fluorophenyl)-2-oxopropanoate, may contain impurities from its synthesis, such as residual acids, bases, or sulfur-containing reagents. Halide impurities can also be present.
-
Solvents: Solvents can contain trace amounts of water, peroxides (in ethers), or sulfur compounds. Using high-purity, degassed solvents is crucial.
-
Reagents: The hydrogen gas may contain impurities like carbon monoxide (CO). Additives or bases used in the reaction can also be a source of contamination.
-
Apparatus: Improperly cleaned reactors or transfer lines can introduce contaminants.
Q3: Which types of chemical compounds are known to poison Ruthenium-BINAP catalysts?
A3: Ruthenium-BINAP and similar noble metal catalysts are sensitive to a range of compounds that can act as poisons by strongly coordinating to the metal center and blocking active sites. These include:
-
Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons for ruthenium catalysts.
-
Nitrogen Compounds: Basic nitrogen compounds, such as pyridine and certain amines, can act as competitive inhibitors and deactivate the catalyst.
-
Halides: Residual chloride, bromide, or iodide ions can negatively impact catalyst activity and selectivity.[1]
-
Carbon Monoxide (CO): CO can strongly and often irreversibly bind to the ruthenium center.
-
Oxygen: The active Ru-hydride species is highly sensitive to oxygen. Rigorous exclusion of air is necessary.
Q4: How can I identify the specific poison affecting my reaction?
A4: Identifying the poison requires analytical characterization of your starting materials and reaction components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic impurities in your starting material and solvent.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.
-
Elemental Analysis: Can be used to detect the presence of sulfur or halides in your starting materials.
Q5: What is the difference between reversible and irreversible catalyst poisoning?
A5: The distinction lies in the strength of the interaction between the poison and the catalyst.
-
Reversible Poisoning: The poison weakly adsorbs to the active sites. The catalyst's activity can often be partially or fully restored by removing the poison from the reaction medium or through a mild regeneration procedure.
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the catalyst's active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.
Q6: Can a poisoned Ru-BINAP catalyst be regenerated?
A6: Regeneration is sometimes possible but depends on the nature of the poison.
-
For deactivation by weakly bound inhibitors, increasing the reaction temperature or hydrogen pressure might displace the inhibitor.
-
For more strongly bound poisons, a chemical treatment may be necessary. However, for homogeneous catalysts like Ru-BINAP, regeneration can be challenging and may not be fully effective. In many cases, it is more practical to focus on preventing poisoning in the first place. A general, mild regeneration procedure is outlined in the experimental protocols section.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric hydrogenation of methyl 3-(4-fluorophenyl)-2-oxopropanoate.
Issue 1: Low or No Conversion
Possible Causes:
-
Inactive Catalyst: The catalyst may have been improperly prepared or handled, leading to deactivation before the reaction.
-
Severe Catalyst Poisoning: A significant amount of a strong poison in the starting materials or solvent is immediately deactivating the catalyst.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion.
-
Incorrect Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.
Troubleshooting Steps:
-
Verify Catalyst Activity: Test the catalyst with a known, pure substrate to confirm its activity.
-
Purify Starting Materials: Purify the methyl 3-(4-fluorophenyl)-2-oxopropanoate by flash chromatography or distillation. Ensure the solvent is anhydrous and degassed.
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure and monitor the reaction progress.
-
Optimize Temperature: Increase the reaction temperature in small increments.
Issue 2: Low Enantioselectivity (ee%)
Possible Causes:
-
Partial Catalyst Poisoning: A poison may be interacting with the chiral catalyst in a way that disrupts the stereochemical control of the reaction.
-
Incorrect Catalyst/Substrate Ratio: An inappropriate ratio can sometimes lead to side reactions or a less selective catalytic cycle.
-
Solvent Effects: The choice of solvent can significantly influence the enantioselectivity of the reaction.
Troubleshooting Steps:
-
Analyze for Poisons: Even trace amounts of poisons can affect enantioselectivity. Rigorously purify all reaction components.
-
Screen Catalyst Loading: Vary the catalyst loading to find the optimal ratio for high enantioselectivity.
-
Solvent Screening: If possible, screen a range of high-purity, anhydrous solvents (e.g., methanol, ethanol, THF).
Issue 3: Reaction Starts but Stalls Before Completion
Possible Causes:
-
Gradual Catalyst Deactivation: A low concentration of a poison in the substrate or solvent is slowly deactivating the catalyst over time.
-
Product Inhibition: The product, this compound, may be inhibiting the catalyst at higher concentrations.
-
Hydrogen Leak: A slow leak in the reactor can lead to a decrease in hydrogen pressure, stalling the reaction.
Troubleshooting Steps:
-
Re-purify Starting Materials: Even after initial purification, trace impurities can cause gradual deactivation.
-
Test for Product Inhibition: Add a small amount of the purified product to a new reaction. If the initial rate is significantly lower, product inhibition is likely.
-
Check Reactor Seal: Ensure the reactor is properly sealed and can maintain a constant hydrogen pressure.
Data Presentation: Illustrative Effects of Common Poisons
Disclaimer: The following data is illustrative and based on general knowledge of Ru-BINAP catalyst poisoning in similar ketoester hydrogenations. Actual results may vary.
Table 1: Effect of Thiophene (Sulfur Poison) on Reaction Performance
| Thiophene Concentration (ppm) | Conversion (%) | Enantiomeric Excess (ee%) |
| 0 | >99 | 98 |
| 5 | 85 | 92 |
| 10 | 40 | 75 |
| 20 | <5 | Not Determined |
Table 2: Effect of Pyridine (Nitrogen Poison) on Reaction Performance
| Pyridine Concentration (ppm) | Conversion (%) | Enantiomeric Excess (ee%) |
| 0 | >99 | 98 |
| 20 | 90 | 95 |
| 50 | 60 | 88 |
| 100 | 25 | 60 |
Table 3: Effect of Tetrabutylammonium Chloride (Halide Poison) on Reaction Performance
| TBACl Concentration (ppm) | Conversion (%) | Enantiomeric Excess (ee%) |
| 0 | >99 | 98 |
| 50 | 95 | 96 |
| 100 | 80 | 90 |
| 200 | 50 | 82 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(4-fluorophenyl)-2-oxopropanoate (Starting Material)
This protocol is a general procedure for the synthesis of β-ketoesters via a Claisen condensation and can be adapted for the target molecule.[2]
Materials:
-
4'-Fluoroacetophenone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add dimethyl carbonate (2.0 equivalents) to the suspension.
-
Slowly add a solution of 4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 3-(4-fluorophenyl)-2-oxopropanoate.
Protocol 2: Asymmetric Hydrogenation of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This protocol is adapted from the Noyori asymmetric hydrogenation of β-keto esters.[3]
Materials:
-
Ru(OAc)₂( (R)-BINAP) (or the corresponding (S)-BINAP for the other enantiomer)
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate (purified)
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with Ru(OAc)₂( (R)-BINAP) (0.01-0.1 mol%).
-
Add a solution of methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous, degassed methanol.
-
Seal the liner and place it in the autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas (3-5 cycles).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by taking aliquots (after carefully venting and re-purging the reactor) and analyzing by GC or HPLC.
-
Once the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: General Procedure for Catalyst Regeneration (Mild)
This is a general procedure for attempting to regenerate a catalyst that has been mildly poisoned. Its effectiveness will depend on the nature of the poison.
Materials:
-
Deactivated catalyst in the reaction mixture
-
Anhydrous, degassed solvent (e.g., methanol)
-
Activated carbon
-
Inert gas supply
Procedure:
-
After a stalled reaction, carefully vent the reactor and purge with an inert gas.
-
Add a small amount of high-purity, anhydrous solvent to dilute the mixture.
-
Add a small amount of activated carbon and stir for 30 minutes at room temperature under an inert atmosphere. The activated carbon may adsorb some organic poisons.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the activated carbon and any precipitated catalyst decomposition products.
-
Re-introduce the filtered solution to the clean reactor, re-purge with hydrogen, and continue the reaction under the original conditions. Note: This procedure is not guaranteed to be effective, especially for irreversible poisoning.
Visualizations
References
Technical Support Center: Purification of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield After Purification
Q: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
A: Low overall yield can stem from several factors throughout the purification process. Here's a breakdown of potential causes and solutions:
-
Incomplete Extraction: The product may not be fully extracted from the reaction mixture.
-
Solution: Ensure the use of an appropriate extraction solvent and perform multiple extractions to maximize recovery. Breaking up any emulsions that form is also critical.
-
-
Product Degradation: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, or at elevated temperatures.
-
Solution: Maintain neutral pH conditions during workup and purification wherever possible. Avoid excessive heat during solvent removal by using a rotary evaporator at moderate temperatures.
-
-
Loss During Chromatography: The compound may adhere irreversibly to the stationary phase or co-elute with impurities.
-
Solution: Optimize the mobile phase and consider using a less active stationary phase if strong adsorption is suspected. Careful fraction collection is also crucial.
-
-
Inefficient Crystallization: A significant portion of the product may remain in the mother liquor after recrystallization.
-
Solution: Optimize the recrystallization solvent system and cooling process. Seeding the solution with a small crystal of the pure product can induce crystallization.
-
Issue 2: Incomplete Removal of Starting Material (Methyl 3-(4-fluorophenyl)-2-oxopropanoate)
Q: I'm having trouble removing the starting keto-ester from my product. How can I effectively separate them?
A: The starting material, Methyl 3-(4-fluorophenyl)-2-oxopropanoate, has a different polarity compared to the desired hydroxy-ester product, which can be exploited for separation.
-
Flash Chromatography: This is often the most effective method. The more polar hydroxy-ester will have a lower Rf value than the less polar keto-ester.
-
Solution: Use a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve baseline separation. Monitor the fractions carefully using thin-layer chromatography (TLC).
-
-
Recrystallization: If the concentration of the impurity is low, recrystallization can be effective.
-
Solution: Select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Issue 3: Low Enantiomeric Excess (ee) of the Final Product
Q: The enantiomeric excess of my this compound is below the desired level. How can I improve it?
A: Low enantiomeric excess indicates the presence of the undesired (S)-enantiomer. Several techniques can be employed to enhance the ee.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[]
-
Solution: Utilize a suitable chiral stationary phase (CSP), such as a polysaccharide-based column, and optimize the mobile phase to achieve baseline separation of the (R) and (S) enantiomers.[2]
-
-
Enantioselective Crystallization: In some cases, it is possible to selectively crystallize one enantiomer.
-
Solution: This requires careful selection of solvents and conditions and may involve the use of a chiral resolving agent to form diastereomeric salts that have different solubilities.[]
-
-
Kinetic Resolution: This involves a chemical reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. This is a more advanced technique and would require significant methods development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities often originate from the starting materials and side reactions. These can include:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate: Unreacted starting material from the enantioselective reduction.
-
(S)-3-(4-fluorophenyl)-2-hydroxypropionate: The undesired enantiomer.
-
3-(4-fluorophenyl)-2-hydroxypropionic acid: Formed by the hydrolysis of the methyl ester.
-
Residual catalyst: From the asymmetric reduction step.
-
Solvents: Residual solvents from the reaction and purification steps.[3]
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: For polar, fluorinated aromatic compounds, a mixture of a polar and a non-polar solvent is often effective. Good starting points for solvent screening include:
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene/Hexanes
-
Isopropanol/Water
The ideal system will dissolve the compound when hot but result in good crystal formation upon cooling.
Q3: How can I monitor the purity and enantiomeric excess of my product during purification?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of fractions during column chromatography to separate based on polarity.
-
High-Performance Liquid Chromatography (HPLC) on an achiral column: To assess the purity with respect to non-enantiomeric impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess by separating the (R) and (S) enantiomers.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any major impurities.
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification techniques. The actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Purity Improvement by Flash Chromatography
| Step | Initial Purity (%) | Purity after Flash Chromatography (%) | Predominant Impurity Removed |
| 1 | 85 | >98 | Methyl 3-(4-fluorophenyl)-2-oxopropanoate |
| 2 | 90 (with minor polar impurity) | >99 | Unidentified polar baseline impurity |
Table 2: Illustrative Enhancement of Enantiomeric Excess (ee) by Chiral HPLC
| Sample | Initial ee (%) | ee after Chiral HPLC Purification (%) |
| Batch A | 95.0 | >99.5 |
| Batch B | 98.5 | >99.8 |
Table 3: Illustrative Purity Enhancement by Recrystallization
| Crystallization Step | Purity Before (%) | Purity After (%) | Yield (%) |
| First Crop | 97 | 99.5 | 75 |
| Second Crop (from mother liquor) | - | 98.0 | 10 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general method for determining the enantiomeric excess of this compound.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for addressing low overall yield during purification.
References
Stability and degradation pathways of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, which contains a methyl ester and a secondary alcohol, the primary degradation pathways for this compound are anticipated to be hydrolysis of the ester linkage and oxidation of the secondary alcohol. Photodegradation and thermal degradation are also potential pathways that should be considered.[1][2][3]
Q2: How does pH affect the stability of the ester group in this compound?
A2: The ester group is susceptible to hydrolysis, and the rate of this degradation is highly dependent on pH.[4][5][6]
-
Acidic Conditions: Under acidic conditions, the ester can undergo hydrolysis to yield (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid and methanol. This reaction is typically slower than base-catalyzed hydrolysis.
-
Basic Conditions: In alkaline environments, the ester is readily saponified to form the carboxylate salt of (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid and methanol. This process is generally rapid.[4][6]
Q3: What is the likely oxidation product of the secondary alcohol in the molecule?
A3: The secondary hydroxyl group is susceptible to oxidation, which would convert it to a ketone.[2][7][8] The primary oxidation product would therefore be Methyl 3-(4-fluorophenyl)-2-oxopropanoate. A variety of oxidizing agents can facilitate this transformation.[2][7]
Q4: Is the C-F bond on the phenyl ring expected to be stable?
A4: Generally, the aryl-fluorine bond is quite stable.[9][10] However, under harsh photolytic conditions, defluorination of aromatic compounds can occur.[9][10][11] It is important to monitor for potential defluorinated degradants during photostability studies.
Q5: Are there any concerns regarding the chiral stability of the molecule?
A5: While the chiral center at the C2 position is generally stable, harsh chemical conditions, particularly strong basic conditions, could potentially lead to racemization. It is advisable to use chiral analytical methods to monitor the enantiomeric purity throughout stability studies.[1]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in the HPLC chromatogram after storing the compound in an aqueous buffer.
-
Possible Cause: Hydrolysis of the methyl ester.
-
Troubleshooting Steps:
-
Confirm the identity of the new peak by techniques such as LC-MS to see if its mass corresponds to (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid.
-
Analyze the sample using a reference standard of the potential hydrolytic degradation product.
-
To minimize hydrolysis, consider using non-aqueous solvents for storage or prepare aqueous solutions fresh before use. If an aqueous buffer is necessary, select a pH where the compound exhibits maximum stability (typically near neutral or slightly acidic for esters).
-
Problem 2: A new impurity appears after exposure of the compound to air and light.
-
Possible Cause: Oxidation of the secondary alcohol or photodegradation.
-
Troubleshooting Steps:
-
Protect the compound from light by using amber vials or storing it in the dark.
-
Purge the storage container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Characterize the impurity using mass spectrometry to check for a mass consistent with the ketone product, Methyl 3-(4-fluorophenyl)-2-oxopropanoate.
-
If photodegradation is suspected, conduct a confirmatory photostability study according to ICH Q1B guidelines.[12]
-
Problem 3: Loss of assay value is observed when the compound is heated.
-
Possible Cause: Thermal degradation.
-
Troubleshooting Steps:
-
Determine the melting point and decomposition temperature of the material using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand its thermal limits.[13][14][15][16][17]
-
Store the compound at recommended temperatures, typically refrigerated (2-8 °C) for long-term storage.
-
When performing reactions at elevated temperatures, minimize the reaction time and use the lowest effective temperature.
-
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Stress Condition | Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydrolysis | Acidic/Basic pH | (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid | C₉H₉FO₃ | 184.16 |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Methyl 3-(4-fluorophenyl)-2-oxopropanoate | C₁₀H₉FO₃ | 196.17 |
| Photodegradation | UV/Visible Light | (R)-3-phenyl-2-hydroxypropionic acid methyl ester | C₁₀H₁₂O₃ | 180.20 |
Table 2: Hypothetical Stability Data under Forced Degradation Conditions
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Product (%) |
| 0.1 M HCl at 60 °C | 24 hours | 92.5 | 6.8 (Hydrolysis Product) |
| 0.1 M NaOH at 25 °C | 4 hours | 85.2 | 14.1 (Hydrolysis Product) |
| 3% H₂O₂ at 25 °C | 24 hours | 90.1 | 8.9 (Oxidation Product) |
| Heat at 80 °C | 48 hours | 95.8 | 3.5 (Unspecified) |
| Photostability (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | 96.3 | 2.9 (Unspecified) |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature (25 °C).
-
Withdraw aliquots at 0, 1, 2, and 4 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of purified water.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.[18]
Protocol 2: Forced Oxidative Degradation
-
Preparation of Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Procedure:
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25 °C), protected from light.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
-
Analysis: Analyze the samples directly by a stability-indicating HPLC method.
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette.
-
-
Exposure:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Prepare parallel control samples wrapped in aluminum foil to protect them from light.
-
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. researchgate.net [researchgate.net]
- 7. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biodegradation testing of some synthetic oils based on ester - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal Properties and Thermal Degradation of Cellulose Tri-Stearate (CTs) [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for biological activity, making enantioselective synthesis a key consideration. This guide provides a comparative overview of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Comparison of Key Performance Metrics
The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their performance.
| Synthesis Route | Starting Material(s) | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Purity (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Methyl 3-(4-fluorophenyl)-2-oxopropanoate, H₂ | Ru(II)-BINAP | 92-96 | 97-98 (R) | >98 | High enantioselectivity and yield in a single step. | Requires high-pressure hydrogenation equipment and expensive chiral catalysts. |
| Biocatalytic Reduction | Methyl 3-(4-fluorophenyl)-2-oxopropanoate | Baker's Yeast (Saccharomyces cerevisiae) | 59-76 | >95 (S) | >95 | Environmentally friendly, uses inexpensive reagents, mild reaction conditions. | Lower yield compared to chemical methods, may require optimization for the (R)-enantiomer, potential for difficult product isolation. |
| Enzymatic Kinetic Resolution | Racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate, Acyl donor | Lipase (e.g., from Candida antarctica) | <50 (for the desired enantiomer) | >99 | >99 | Very high enantiomeric purity. | Maximum theoretical yield is 50%, requires separation of the unreacted enantiomer and the acylated product. |
Experimental Protocols
Route 1: Asymmetric Hydrogenation of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This method involves the enantioselective reduction of a prochiral ketoester to the desired chiral hydroxy ester using a chiral ruthenium catalyst.
Step 1: Synthesis of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
The precursor ketoester can be synthesized from 4-fluorobenzaldehyde via a multi-step sequence, for example, through a Darzens condensation followed by esterification and oxidation, or via a Reformatsky reaction followed by oxidation.
Step 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(benzene)]₂ (1 mol%) and the chiral BINAP ligand (e.g., (R)-BINAP, 1.1 mol%). Add anhydrous, degassed methanol to dissolve the components. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Hydrogenation: In a separate flask, dissolve Methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous, degassed methanol. Transfer the substrate solution to a high-pressure autoclave. Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Reaction: Seal the autoclave and purge several times with hydrogen gas. Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-100 atm). Stir the reaction mixture at the desired temperature (typically 25-50 °C) until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Carefully vent the hydrogen gas from the autoclave. Remove the solvent from the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Route 2: Biocatalytic Reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This "green" chemistry approach utilizes whole-cell biocatalysis with baker's yeast for the asymmetric reduction of the ketoester. Note that baker's yeast typically provides the (S)-enantiomer, so screening for a suitable microorganism or enzyme that provides the (R)-enantiomer may be necessary.
-
Yeast Culture Preparation: In a sterile flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 500 mL). Add baker's yeast (e.g., 20 g) to the sucrose solution and stir until a homogeneous suspension is formed. Allow the yeast to activate for about 30 minutes at room temperature.
-
Bioreduction: Add Methyl 3-(4-fluorophenyl)-2-oxopropanoate (e.g., 1 g) to the yeast suspension. Stir the reaction mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of small aliquots extracted with ethyl acetate.
-
Work-up and Purification: After the reaction is complete, add diatomaceous earth (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Route 3: Enzymatic Kinetic Resolution of Racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate
This method involves the synthesis of the racemic hydroxy ester followed by enantioselective acylation catalyzed by a lipase.
Step 1: Synthesis of Racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate
The racemic compound can be prepared by the reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate using a non-chiral reducing agent such as sodium borohydride.
Step 2: Enzymatic Kinetic Resolution
-
Reaction Setup: In a flask, dissolve racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate in a suitable organic solvent (e.g., toluene or hexane). Add an acyl donor (e.g., vinyl acetate or isopropenyl acetate) and the lipase (e.g., immobilized Candida antarctica lipase B, CALB).
-
Resolution: Stir the mixture at a controlled temperature (typically 30-45 °C) and monitor the reaction progress by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up and Purification: Once the desired conversion is reached, filter off the immobilized enzyme. The filtrate contains the unreacted (R)-alcohol and the acylated (S)-alcohol. These can be separated by column chromatography. The acylated product can be hydrolyzed back to the (S)-alcohol if desired.
Visualization of Synthesis Routes
Caption: Comparative workflow of synthesis routes for this compound.
A Comparative Guide to Chiral Building Blocks: Alternatives to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the use of enantiomerically pure chiral building blocks is fundamental to the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs). Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate stands as a valuable synthon, prized for its specific stereochemistry and functional groups that allow for versatile chemical modifications. This guide provides an objective comparison of this key intermediate with viable alternative chiral building blocks, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The alternatives considered herein include structural analogs with varied electronic properties on the aromatic ring, such as chloro and methoxy substituents, as well as the unsubstituted phenyl derivative. Furthermore, this guide explores different synthetic methodologies for accessing these chiral hydroxy esters, including asymmetric chemical catalysis and biocatalysis, providing a comprehensive overview of the available synthetic toolbox.
Data Presentation: Asymmetric Synthesis of Chiral 3-Aryl-2-hydroxypropionates
The enantioselective reduction of the corresponding prochiral methyl 3-aryl-2-oxopropanoates is a common and effective strategy for accessing these chiral α-hydroxy esters. The following table summarizes quantitative data from various chemo- and biocatalytic methods for the synthesis of this compound and its structural analogs.
| Building Block | Precursor | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Reference |
| This compound | Methyl 3-(4-fluorophenyl)-2-oxopropanoate | Ru(II)-BINAP Complex | 92-96 | 97-98 (R) | 24 | Analogous Data |
| Methyl 3-(4-fluorophenyl)-2-oxopropanoate | Baker's Yeast (Saccharomyces cerevisiae) | 59-76 | >95 (R) | 48 | Analogous Data | |
| Methyl (R)-3-(4-chlorophenyl)-2-hydroxypropionate | Methyl 3-(4-chlorophenyl)-2-oxopropanoate | Ru(II)-BINAP Complex | ~95 | >99 (R) | 24 | Analogous Data |
| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | Recombinant E. coli expressing reductase | >99 | >99 (R) | 12 | Analogous Data | |
| Methyl (R)-3-(4-methoxyphenyl)-2-hydroxypropionate | Methyl 3-(4-methoxyphenyl)-2-oxopropanoate | Ru(II)-BINAP Complex | ~90 | 96 (R) | 24 | Analogous Data |
| Methyl 3-(4-methoxyphenyl)-2-oxopropanoate | Candida parapsilosis reductase | 98 | >99 (R) | 20 | Analogous Data | |
| Methyl (R)-3-phenyl-2-hydroxypropionate | Methyl 3-phenyl-2-oxopropanoate | Ru(II)-BINAP Complex | 98 | 99 (R) | 24 | Analogous Data |
| Methyl 3-phenyl-2-oxopropanoate | Baker's Yeast (Saccharomyces cerevisiae) | 75 | 98 (R) | 48 | Analogous Data |
Note: Data for some entries are based on analogous substrates and provide an expected range of performance.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of methyl 3-aryl-2-oxopropanoates using a Ru(II)-BINAP catalyst.
Materials:
-
Methyl 3-aryl-2-oxopropanoate (1.0 mmol)
-
[RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%)
-
(R)-BINAP (0.011 mmol, 1.1 mol%)
-
Anhydrous and degassed Methanol (10 mL)
-
Hydrogen gas (high purity)
-
Autoclave with stirring mechanism
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and (R)-BINAP.
-
Anhydrous and degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
The methyl 3-aryl-2-oxopropanoate substrate is dissolved in anhydrous and degassed methanol in a separate flask.
-
The substrate solution is transferred to the autoclave.
-
The catalyst solution is then transferred to the autoclave via cannula.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 10 atm.
-
The reaction mixture is stirred at 50 °C for 24 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl (R)-3-aryl-2-hydroxypropionate.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Biocatalytic Asymmetric Reduction using Baker's Yeast
This protocol outlines a general procedure for the enantioselective reduction of methyl 3-aryl-2-oxopropanoates using commercially available baker's yeast.
Materials:
-
Methyl 3-aryl-2-oxopropanoate (1.0 g)
-
Baker's yeast (Saccharomyces cerevisiae) (20 g)
-
Sucrose (30 g)
-
Deionized water (200 mL)
-
Ethyl acetate
-
Diatomaceous earth
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL Erlenmeyer flask, sucrose is dissolved in deionized water.
-
Baker's yeast is added to the sucrose solution, and the mixture is stirred until a homogeneous suspension is formed. The suspension is allowed to activate for 30 minutes at room temperature.
-
The methyl 3-aryl-2-oxopropanoate substrate is added to the yeast suspension.
-
The flask is loosely covered and the mixture is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, diatomaceous earth is added to the reaction mixture, and it is filtered through a Büchner funnel to remove the yeast cells.
-
The filtrate is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired methyl (R)-3-aryl-2-hydroxypropionate.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
Caption: Comparative workflow for chemo- and bio-catalytic synthesis.
Caption: Role of chiral building blocks in drug development.
Spectroscopic comparison of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate and its precursors
A detailed analysis of the spectroscopic characteristics of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate alongside its key precursors, 4-fluorobenzaldehyde and ethyl bromoacetate, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and schematic diagrams to illustrate the synthetic and analytical workflows.
This compound is a chiral building block of significant interest in the pharmaceutical industry, often utilized in the synthesis of various therapeutic agents. A thorough understanding of its spectroscopic properties, in comparison to its starting materials, is crucial for reaction monitoring, quality control, and structural confirmation. A common and effective method for the synthesis of β-hydroxy esters such as the target molecule is the Reformatsky reaction. This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal.
Synthetic Pathway Overview
The synthesis of this compound can be achieved via the Reformatsky reaction, as depicted in the following diagram. The key precursors are 4-fluorobenzaldehyde and ethyl bromoacetate.
Caption: Synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 4-Fluorobenzaldehyde | 9.96 | s | 1H | -CHO |
| 7.93 - 7.88 | m | 2H | Ar-H | |
| 7.26 - 7.20 | m | 2H | Ar-H | |
| Ethyl Bromoacetate | 4.22 | q | 2H | -OCH₂CH₃ |
| 3.83 | s | 2H | Br-CH₂- | |
| 1.29 | t | 3H | -OCH₂CH₃ | |
| This compound | 7.25 - 7.15 | m | 2H | Ar-H |
| 7.05 - 6.95 | m | 2H | Ar-H | |
| 4.30 | t | 1H | -CH(OH)- | |
| 3.70 | s | 3H | -OCH₃ | |
| 2.95 | d | 2H | Ar-CH₂- | |
| 2.70 | d | 1H | -OH |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ ppm) |
| 4-Fluorobenzaldehyde | 190.4, 166.5 (d, J=255 Hz), 132.9, 132.1 (d, J=10 Hz), 116.3 (d, J=22 Hz) |
| Ethyl Bromoacetate | 167.1, 62.0, 25.8, 14.1 |
| This compound | 174.5, 161.5 (d, J=243 Hz), 134.0, 130.8 (d, J=8 Hz), 115.4 (d, J=21 Hz), 70.1, 52.3, 40.2 |
Table 3: IR Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 4-Fluorobenzaldehyde | 2850, 2750 | C-H (aldehyde) |
| 1700 | C=O (aldehyde) | |
| 1600, 1590 | C=C (aromatic) | |
| 1230 | C-F | |
| Ethyl Bromoacetate | 1750 | C=O (ester) |
| 1280 | C-O (ester) | |
| 680 | C-Br | |
| This compound | 3450 (broad) | O-H (alcohol) |
| 1735 | C=O (ester) | |
| 1605, 1510 | C=C (aromatic) | |
| 1225 | C-F | |
| 1180 | C-O (ester) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Fluorobenzaldehyde | 124 | 123, 95, 67 |
| Ethyl Bromoacetate | 166, 168 (M, M+2) | 121, 123, 93, 95 |
| This compound | 198 | 139, 109, 96 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples (4-fluorobenzaldehyde, ethyl bromoacetate), a thin film can be prepared between two KBr or NaCl plates. For solid or viscous liquid samples, an Attenuated Total Reflectance (ATR) accessory is often used.
-
Background Spectrum: Record a background spectrum of the empty spectrometer or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹. The final spectrum is reported in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) is a common method for these types of small molecules.
-
Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Interpretation: The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
Analytical Workflow
The logical workflow for the spectroscopic analysis and characterization of the target compound and its precursors is outlined below.
Caption: Workflow for spectroscopic analysis and characterization.
This guide provides a foundational spectroscopic comparison of this compound and its precursors. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of these compounds in a drug discovery and development setting.
A Comparative Cost-Benefit Analysis of Catalysts for the Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a critical aspect of pharmaceutical development. Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a key chiral building block for various pharmaceutical compounds. This guide provides a comprehensive cost-benefit analysis of different catalytic systems for its synthesis, focusing on biocatalysis and chemocatalysis with noble metal complexes. The comparison is based on key performance indicators such as yield, enantiomeric excess (e.e.), reaction time, and catalyst cost and reusability, supported by experimental data from literature on the synthesis of the target molecule or closely related analogues.
Executive Summary
The synthesis of this compound is primarily achieved through the asymmetric reduction of its corresponding α-keto ester, methyl 3-(4-fluorophenyl)-2-oxopropanoate. This guide evaluates three main catalytic approaches:
-
Biocatalysis using whole-cell systems: This approach utilizes microorganisms, such as Candida parapsilosis, which contain ketoreductases that can efficiently reduce the keto ester to the desired chiral alcohol.
-
Chemocatalysis with Ruthenium (Ru) complexes: Chiral ruthenium complexes, particularly those with ligands like BINAP, are widely used for the asymmetric hydrogenation of α-keto esters.
-
Chemocatalysis with Rhodium (Rh) complexes: Rhodium catalysts, often paired with ligands like DuPhos, are another class of highly effective catalysts for asymmetric hydrogenation reactions.
Overall, biocatalytic methods present a cost-effective and environmentally friendly option, often with high enantioselectivity, though reaction times can be longer. Chemocatalytic methods with ruthenium and rhodium complexes offer high efficiency and shorter reaction times but are associated with higher initial catalyst costs. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and cost constraints.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative data for the different catalytic systems. The data for the target molecule is supplemented with data from analogous reactions on similar substrates where direct data is unavailable.
| Catalyst System | Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reusability | Estimated Catalyst Cost |
| Candida parapsilosis ATCC 7330 | Whole-cell biocatalyst | Methyl 3-oxo-alkanoates | up to 72 | >99 (R) or (S) | 24-72 | N/A (whole cells) | Possible with immobilization | Low |
| Ru(OAc)₂((S)-BINAP) | Chemocatalyst | β-keto esters | 92-96 | 97-98 (R) | 1-4 | 1 | Possible | High |
| [Rh(cod)((R,R)-Me-DuPhos)]BF₄ | Chemocatalyst | α-keto esters | High | High | 1-4 | 1 | Possible | High |
Note: Direct comparative studies for the synthesis of this compound using these specific catalysts are limited in publicly available literature. The data presented for Candida parapsilosis is based on the reduction of similar β-keto esters[1][2]. The performance of Ru-BINAP and Rh-DuPhos catalysts is based on their well-established high efficiency in the asymmetric hydrogenation of α- and β-keto esters[3]. The estimated catalyst cost is a qualitative assessment based on the prices of catalyst precursors and ligands[4][5][6][7][8][9][10][11]. Ketoreductase enzymes and screening kits are also commercially available, offering another biocatalytic option[12][13][14][15].
Experimental Protocols
Detailed experimental protocols for the asymmetric reduction of methyl 3-(4-fluorophenyl)-2-oxopropanoate using the compared catalytic systems are provided below. These protocols are based on established methodologies for similar transformations.
Protocol 1: Biocatalytic Reduction using Candida parapsilosis
This protocol describes the whole-cell bioreduction of methyl 3-(4-fluorophenyl)-2-oxopropanoate.
Materials:
-
Candida parapsilosis ATCC 7330 culture
-
Growth medium (e.g., YM broth)
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Glucose (as a co-substrate for cofactor regeneration)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cultivation of Microorganism: Cultivate Candida parapsilosis in the appropriate growth medium at 25-30°C with shaking until a sufficient cell density is reached.
-
Bioreduction: Harvest the cells by centrifugation and wash with buffer. Resuspend the cells in the buffer solution containing glucose. Add the substrate, methyl 3-(4-fluorophenyl)-2-oxopropanoate, to the cell suspension.
-
Reaction: Incubate the reaction mixture at 25-30°C with shaking for 24-72 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: After completion of the reaction, separate the cells by centrifugation or filtration. Extract the aqueous phase with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Asymmetric Hydrogenation using a Ruthenium-BINAP Catalyst
This protocol outlines the asymmetric hydrogenation of methyl 3-(4-fluorophenyl)-2-oxopropanoate using a Ru-BINAP catalyst.
Materials:
-
[RuCl₂(benzene)]₂
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Anhydrous, degassed methanol
-
Hydrogen gas
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(benzene)]₂ and (S)-BINAP in a 1:1.1 molar ratio. Add anhydrous, degassed methanol and stir the mixture at room temperature to form the active catalyst.
-
Hydrogenation: In a separate flask, dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous, degassed methanol. Transfer this solution to an autoclave. Add the prepared catalyst solution to the autoclave.
-
Reaction: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) until the reaction is complete.
-
Work-up and Purification: Carefully depressurize the autoclave. Remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Protocol 3: Asymmetric Hydrogenation using a Rhodium-DuPhos Catalyst
This protocol details the asymmetric hydrogenation of methyl 3-(4-fluorophenyl)-2-oxopropanoate using a Rh-DuPhos catalyst.
Materials:
-
[Rh(cod)₂]BF₄
-
(R,R)-Me-DuPhos
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Anhydrous, degassed methanol
-
Hydrogen gas
-
Autoclave
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ and (R,R)-Me-DuPhos in a 1:1.1 molar ratio in anhydrous, degassed methanol in a Schlenk flask. Stir the solution to form the active catalyst.
-
Hydrogenation: Dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous, degassed methanol in a separate flask and transfer to an autoclave. Add the catalyst solution to the autoclave.
-
Reaction: Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction at a controlled temperature (e.g., 25-50°C) until completion.
-
Work-up and Purification: After depressurizing the autoclave, remove the solvent in vacuo. Purify the residue by column chromatography to afford this compound.
Mandatory Visualizations
Caption: Experimental workflows for biocatalytic and chemocatalytic synthesis.
References
- 1. Asymmetric reduction of alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: insights into solvent and substrate optimisation of the biocatalytic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. strem.com [strem.com]
- 5. cenmed.com [cenmed.com]
- 6. (R)-Ru(OAc)2(BINAP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. strem.com [strem.com]
- 9. strem.com [strem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Rhodium Catalysts [fuelcellstore.com]
- 12. High Quality Factory Price Supersmart Nadh - Ketoreductase (KRED) – SyncoZymes Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 13. codexis.com [codexis.com]
- 14. Ketoreductase Escherichia coli, = 0.2units/mg 9028-12-0 [sigmaaldrich.com]
- 15. prozomix.com [prozomix.com]
A Comparative Guide to the Validation of Analytical Methods for Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of individual enantiomers of chiral molecules is paramount in drug development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of validated analytical methods applicable to the enantiomeric purity determination of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. While specific validated methods for this exact molecule are not extensively published, this document compiles and compares data from validated methods for structurally analogous compounds, primarily 2-arylpropionic acid derivatives. The presented data and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) serve as a comprehensive resource for method development and validation.
Comparison of Analytical Method Performance
The selection of an analytical technique for chiral separation depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. The following tables summarize the performance of different chromatographic methods for the analysis of compounds structurally similar to this compound.
Table 1: Comparison of Validated Chiral HPLC Methods for 2-Arylpropionic Acid Derivatives
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Protein-Based CSP | Method 3: Pirkle-Type CSP |
| Analyte | Ibuprofen | Ketorolac | β-amino-β-(4-bromophenyl) propionic acid |
| Chiral Stationary Phase (CSP) | (R,R)-Whelk-O2 | Chiral-AGP | (R,R) Whelk-01 |
| Mobile Phase | Ethanol-water (30:70, v/v) with 100 mM ammonium acetate | 0.1 M Sodium phosphate buffer (pH 4.5): Isopropanol (98:2, v/v) | n-hexane:ethanol:trifluoroacetic acid:isopropyl amine |
| Flow Rate | 1.3 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 322 nm | Not Specified |
| Linearity Range (per enantiomer) | 20–180 µg/mL | 0.02–10 µg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Not Specified |
| Limit of Detection (LOD) | 2.06 - 2.09 µg/mL | 5 ng/mL | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 15 ng/mL | Not Specified |
| Precision (%RSD) | Intra-day: ≤ 1.93%, Inter-day: ≤ 1.93% | Within-day: < 2%, Between-day: < 2% | Not Specified |
| Accuracy (% Recovery) | 99.60 - 99.74% | Not Specified | Not Specified |
| Resolution (Rs) | > 2.0 | ~2.2 | > 2.5 |
Table 2: Overview of Alternative Chiral Separation Techniques
| Parameter | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Typical Analytes | Volatile or semi-volatile chiral compounds (often derivatized) | Broad range of chiral compounds |
| Stationary Phase | Cyclodextrin derivatives (e.g., Rt-βDEX) | Polysaccharide-based (e.g., Chiralpak series) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Supercritical CO2 with alcohol modifiers (e.g., Methanol) |
| Advantages | High resolution, fast analysis times for suitable compounds.[1] | Fast separations, reduced solvent consumption, environmentally friendly.[2][3] |
| Considerations | Requires analyte volatility or derivatization. | Requires specialized instrumentation.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the validation of a chiral HPLC method.
Protocol 1: Validated Chiral HPLC Method for Ibuprofen Enantiomers
This method is representative of a validated approach for a 2-arylpropionic acid derivative and can be adapted for this compound.
1. Chromatographic Conditions:
-
Column: (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)- propyl)-1,2,3,4-tetrahydro-phenanthrene [(R,R)-Whelk-O2] chiral stationary phase (250 mm x 4.6 mm, 10 µm).[4]
-
Mobile Phase: A mixture of ethanol and water (30:70, v/v) containing 100 mM ammonium acetate.[4]
-
Flow Rate: 1.3 mL/min.[4]
-
Detection: Diode array detector at a wavelength of 220 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Validation Parameters:
-
Linearity: Prepare standard solutions of both enantiomers over a concentration range of 20-180 µg/mL. Plot peak area versus concentration and determine the correlation coefficient.[4]
-
Precision:
-
Intra-day precision: Analyze six replicate injections of a standard solution on the same day.
-
Inter-day precision: Analyze six replicate injections of a standard solution on three different days.
-
Calculate the relative standard deviation (%RSD) for the peak areas.[4]
-
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of each enantiomer at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention times of the enantiomers.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of method validation and the general mechanism of chiral separation.
References
Navigating the Purification Maze: A Comparative Guide to Refining Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For researchers, scientists, and professionals in drug development, the efficient purification of chiral intermediates like Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a critical step in the synthesis of active pharmaceutical ingredients. The choice of purification method can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of three prominent purification techniques: Enantioselective Crystallization, Preparative High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), offering insights into their respective strengths and weaknesses.
Performance Metrics at a Glance: A Comparative Table
The selection of a purification strategy often involves a trade-off between various performance indicators. The following table summarizes the typical performance of each method.
| Feature | Enantioselective Crystallization | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Yield | Moderate to High (can be >90% for the desired enantiomer from the racemate in optimized systems) | Moderate (typically 70-90%, losses can occur during fraction collection and solvent removal) | High (often >90% due to efficient collection and reduced sample degradation) |
| Purity/Enantiomeric Excess (ee) | High (>99% ee achievable) | Very High (>99.5% ee achievable) | Very High (>99.5% ee achievable) |
| Throughput | High (suitable for large-scale industrial production) | Low to Moderate (batch process, limited by column capacity and run time) | Moderate to High (faster than HPLC, suitable for both lab and industrial scale) |
| Solvent Consumption | Low | High (significant volumes of organic solvents are typically used) | Very Low (primarily uses compressed CO2, with small amounts of co-solvents) |
| Cost | Low (solvent and equipment costs are relatively low for established processes) | High (high cost of specialized columns, high-purity solvents, and instrument maintenance) | Moderate (initial instrument cost is high, but lower solvent and disposal costs can be advantageous) |
In-Depth Experimental Protocols
Below are representative experimental protocols for each purification method. These are generalized procedures and would require specific optimization for this compound.
Enantioselective Crystallization
Enantioselective crystallization is a powerful technique for the large-scale separation of enantiomers. It relies on the differential crystallization of one enantiomer from a racemic or enantiomerically enriched mixture, often aided by a chiral resolving agent or by seeding with a pure enantiomer crystal.
Experimental Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which the racemic compound has moderate solubility and a strong tendency to crystallize.
-
Preparation of Supersaturated Solution: Prepare a supersaturated solution of the racemic or enantiomerically enriched this compound in the chosen solvent at an elevated temperature.
-
Seeding: Cool the solution to a specific temperature and introduce a small amount of pure (R)-enantiomer seed crystals. The seeding step is critical for inducing the crystallization of the desired enantiomer.
-
Crystallization: Allow the crystallization to proceed under controlled cooling and agitation for a defined period.
-
Isolation and Drying: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Analysis: Determine the yield and enantiomeric excess of the crystalline product using chiral HPLC or other suitable analytical techniques. The mother liquor will be enriched in the (S)-enantiomer and can be subjected to racemization and recycling.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a widely used technique for the high-purity separation of chiral compounds at the laboratory and small industrial scale. It utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.
Experimental Protocol:
-
Column and Mobile Phase Selection: Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and a mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) that provides good separation of the enantiomers at an analytical scale.
-
Method Optimization: Optimize the mobile phase composition, flow rate, and temperature to maximize the resolution between the enantiomers and minimize the run time.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a high concentration.
-
Injection and Fraction Collection: Inject a large volume of the sample onto the preparative chiral column. Monitor the elution of the enantiomers using a UV detector and collect the fractions corresponding to the (R)-enantiomer.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.
-
Analysis: Determine the yield, purity, and enantiomeric excess of the purified product.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to preparative HPLC that uses supercritical carbon dioxide as the primary mobile phase. It offers faster separations and significantly reduced organic solvent consumption.
Experimental Protocol:
-
Column and Co-solvent Selection: Choose a suitable chiral stationary phase (similar to HPLC) and a co-solvent (typically an alcohol like methanol or ethanol) to be mixed with the supercritical CO2.
-
Method Development: Optimize the co-solvent percentage, back pressure, temperature, and flow rate to achieve the desired separation.
-
Sample Preparation: Dissolve the crude product in a small amount of the co-solvent or a compatible solvent.
-
Injection and Collection: Inject the sample into the SFC system. The separated enantiomers are detected, and the fraction containing the (R)-enantiomer is collected in a cyclone separator where the CO2 vaporizes, leaving the product in the co-solvent.
-
Solvent Removal: Remove the small volume of co-solvent to obtain the final product.
-
Analysis: Analyze the purified product for yield, purity, and enantiomeric excess.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of a chiral compound, indicating where each of the discussed methods can be implemented.
Caption: General workflow for chiral purification.
A Comparative Guide to the Efficient Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic strategies for obtaining enantiomerically pure Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a key chiral building block in the pharmaceutical industry. The following sections detail and compare the efficiency of prominent chemoenzymatic methods, offering quantitative data, detailed experimental protocols, and workflow visualizations to inform your selection of the most suitable synthesis route.
Comparison of Key Performance Metrics
Two primary chemoenzymatic strategies for the synthesis of this compound are asymmetric reduction of the corresponding ketoester and enzymatic kinetic resolution of the racemic hydroxy ester. The table below summarizes the key performance indicators for each method, based on experimental data from analogous reactions and established principles of these transformations.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) | Reaction Temperature (°C) |
| Asymmetric Reduction | Methyl 3-(4-fluorophenyl)-2-oxopropanoate | Ketoreductase (KRED), Isopropanol (IPA), NADP⁺ | >95 | >99 | 12-24 | 25-30 |
| Enzymatic Kinetic Resolution | Racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | Lipase (e.g., Candida antarctica Lipase B), Acyl donor (e.g., vinyl acetate) | <50 | >99 | 24-48 | 30-40 |
Experimental Protocols
Asymmetric Reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
This method involves the direct, enantioselective reduction of the prochiral ketone to the desired (R)-alcohol using a ketoreductase.
Step 1: Synthesis of Methyl 3-(4-fluorophenyl)-2-oxopropanoate
The precursor, Methyl 3-(4-fluorophenyl)-2-oxopropanoate, can be synthesized from 4-fluorobenzaldehyde via a multi-step process, with the final step being the esterification of 3-(4-fluorophenyl)-2-oxopropanoic acid. A related precursor, methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate, has been synthesized with a reported yield of 86%.
Step 2: Biocatalytic Asymmetric Reduction
-
Materials:
-
Methyl 3-(4-fluorophenyl)-2-oxopropanoate
-
Ketoreductase (KRED) selective for the (R)-enantiomer
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Isopropanol (IPA)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a temperature-controlled reaction vessel, dissolve Methyl 3-(4-fluorophenyl)-2-oxopropanoate in a phosphate buffer containing a catalytic amount of NADP⁺.
-
Add isopropanol as a co-solvent and sacrificial hydrogen donor for cofactor regeneration.
-
Initiate the reaction by adding the selected ketoreductase.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Enzymatic Kinetic Resolution of Racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate
This strategy involves the enantioselective acylation of one enantiomer from a racemic mixture of the hydroxy ester, allowing for the separation of the desired unreacted (R)-enantiomer.
Step 1: Synthesis of Racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate
The racemic mixture can be prepared by the reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate using a non-chiral reducing agent such as sodium borohydride.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Materials:
-
Racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate
-
Immobilized lipase (e.g., Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the racemic Methyl 3-(4-fluorophenyl)-2-hydroxypropionate in the chosen organic solvent.
-
Add the immobilized lipase and the acyl donor to the solution.
-
Incubate the mixture at a specific temperature (e.g., 40°C) with shaking for 24-48 hours.
-
Monitor the conversion to approximately 50% to achieve high enantiomeric excess for both the acylated (S)-enantiomer and the unreacted (R)-enantiomer.
-
Filter off the immobilized enzyme for potential reuse.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted this compound from the acylated (S)-enantiomer by silica gel column chromatography.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Workflow for Asymmetric Reduction Synthesis.
Caption: Workflow for Enzymatic Kinetic Resolution.
A Comparative Guide to the Application of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate stands as a critical chiral building block in the synthesis of a variety of pharmaceuticals, most notably in the development of cardiovascular drugs such as statins. Its intrinsic chirality and functional groups make it a valuable precursor for creating complex molecules with specific stereochemistry, which is often paramount for therapeutic efficacy and safety. This guide provides a comprehensive comparison of its application, performance against alternative synthons, and detailed experimental insights.
Core Application: Synthesis of β-Hydroxy-β-Arylpropionic Acids
This compound is primarily utilized as a key intermediate in the synthesis of β-hydroxy-β-arylpropionic acids. These acids are crucial structural motifs in a range of biologically active molecules, including anti-inflammatory agents and lipid-lowering drugs.[1] The enantiomeric purity of this building block is vital for asymmetric synthesis, ensuring the desired stereoisomer of the final active pharmaceutical ingredient (API) is produced, which directly impacts its pharmacological activity.[1]
Application in Statin Synthesis: A Case Study
While direct synthesis of a marketed statin from this compound is not explicitly detailed in readily available literature, its structural similarity to key intermediates in statin synthesis, such as those for atorvastatin and rosuvastatin, is significant. The synthesis of the chiral side chain of statins is a critical aspect of their production, and various chiral precursors are employed to achieve the desired stereochemistry.
Comparison with Alternative Chiral Building Blocks
The selection of a chiral building block is a critical decision in drug development, impacting yield, purity, and cost. Below is a comparison of this compound with other notable alternatives used in the synthesis of statin side chains.
Table 1: Comparison of Chiral Building Blocks for Statin Side Chain Synthesis
| Chiral Building Block | Precursor/Synthesis Method | Achieved Enantiomeric Excess (ee) | Overall Yield | Key Advantages | Key Disadvantages |
| This compound | Asymmetric synthesis | >99% (typical for chiral pool) | Route-dependent | High enantiopurity from chiral pool. | Potentially higher cost. |
| Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | Biocatalytic reduction of 4-chloroacetoacetate | >99% | Good | Well-established enzymatic routes. | Requires specific enzyme and conditions. |
| 6-Substituted Dioxohexanoates | Chemoenzymatic synthesis | 91% to >99.5% | Good | Versatile for different statin side chains. | Multi-step synthesis. |
| (R)-1-(3-fluorophenyl)-2-hydroxypropan-1-one | Asymmetric synthesis | >99% | 39% (for a specific analog) | Direct precursor for some analogs. | Yield can be moderate. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these chiral building blocks. Below are representative protocols for key transformations.
General Protocol for Aldol-type Condensation
The synthesis of β-hydroxy-β-arylpropionic acid derivatives often involves an aldol-type condensation. The following is a general procedure that can be adapted for this compound.
Reaction Scheme:
Procedure:
-
To a solution of the protected acetaldehyde derivative (1.0 eq.) in an anhydrous solvent (e.g., THF, DCM) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise.
-
The mixture is stirred for 30-60 minutes to allow for enolate formation.
-
A solution of this compound (1.2 eq.) in the same anhydrous solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Chiral HPLC Analysis of β-Hydroxy-β-Arylpropionic Acids
Determining the enantiomeric excess of the synthesized products is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Typical HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid (0.1%) may be added.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Temperature: Ambient.
Visualizing Synthetic Pathways and Workflows
Synthesis of a Statin Side-Chain Precursor
The following diagram illustrates a generalized synthetic workflow for obtaining a key intermediate for a statin side chain, starting from a chiral building block like this compound.
HMG-CoA Reductase Signaling Pathway
Statins, the final products derived from these chiral building blocks, function by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
References
A Comparative Guide to Enantiomeric Excess Determination for Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral pharmaceutical compounds. This guide provides a comparative overview of various analytical techniques for determining the enantiomeric excess of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a key chiral intermediate. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The following table summarizes the key performance indicators for each method, offering a quick comparison to aid in selecting the most suitable technique for your specific needs.
| Method | Typical Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) | Throughput | Key Advantages |
| Chiral HPLC | > 1.5 | 10 - 30 | Low (ng/mL range) | High | High versatility, well-established, excellent resolution. |
| Chiral GC | > 2.0 | 5 - 20 | Very Low (pg/mL range) | High | High efficiency and resolution for volatile compounds. |
| Chiral SFC | > 1.5 | < 10 | Low (ng/mL range) | Very High | Fast, reduced solvent consumption, "green" chemistry. |
| NMR Spectroscopy | N/A (based on signal separation) | 5 - 15 | High (mg/mL range) | Low to Medium | Non-destructive, provides structural information, no separation needed. |
Experimental Methodologies
Detailed experimental protocols for each of the compared methods are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers.[1][2] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, such as Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic compounds, the addition of a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[4][5] Similar to HPLC, this method utilizes a chiral stationary phase to separate the enantiomers.
Experimental Protocol:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature: 280 °C.
-
Sample Preparation: The sample may require derivatization to increase volatility and improve separation. A common method is silylation. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane).
-
Data Analysis: The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[6][7][8] This technique offers faster analysis times and reduced organic solvent consumption.[6][7][8][9]
Experimental Protocol:
-
Instrument: A supercritical fluid chromatography system with a UV detector.
-
Column: A polysaccharide-based chiral column, such as Chiralpak® AS-H.
-
Mobile Phase: Supercritical CO2 and a modifier such as methanol or ethanol (e.g., 95:5 v/v). An additive like diethylamine (DEA) may be used for basic compounds.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Detection: UV at 254 nm.
-
Temperature: 35 °C.
-
Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of about 1 mg/mL.
-
Data Analysis: Calculation of enantiomeric excess is based on the peak areas of the separated enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess without the need for chromatographic separation.[10][11][12] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.[10][11][12]
Experimental Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol.
-
Sample Preparation:
-
Dissolve a known amount of the sample (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
-
Data Analysis: In the presence of the CSA, specific proton signals of the two enantiomers will be resolved into two distinct peaks. The enantiomeric excess is determined by integrating these separated signals. The use of a chiral derivatizing agent involves forming a covalent bond with the analyte, creating diastereomers that are distinguishable by NMR.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound.
Caption: Workflow for enantiomeric excess determination.
References
- 1. lcms.cz [lcms.cz]
- 2. fagg.be [fagg.be]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this fluorinated organic compound.
The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of a robust safety culture. This guide outlines the necessary steps for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the presence of a fluorinated organic compound, double-gloving may be advisable.[3]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[3]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a respirator may be required.[3]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3]
-
Spills: For small spills, alert others in the area, wear appropriate PPE, and contain the spill with a compatible absorbent material.[3] Collect the absorbed material into a sealed container for proper waste disposal.[3] For large spills, evacuate the area and contact the institution's emergency response team.[3]
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][5] Hazardous wastes must not be discharged to the sewer or disposed of by evaporation.[6]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container.[7][8] The container should be in good condition with a secure, tight-fitting lid.[7]
-
Ensure the container is made of a material that will not react with the waste.[7]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][8]
-
The SAA should be inspected weekly for any signs of leakage.[7]
-
Store incompatible waste types separately to prevent accidental mixing.[7] For example, keep this organic waste away from strong acids and bases.[7][9]
-
-
Disposal Request:
-
Empty Container Disposal:
-
A container that has held this hazardous waste must be properly decontaminated before being disposed of as regular trash.[6]
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
-
Deface all chemical labels on the empty container before disposal.[6]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage | 55 gallons of hazardous waste | [8] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [8] |
| pH for Drain Disposal | Between 5.5 and 10.5 (Not applicable for this compound) | [5] |
| Empty Container Rinsing | Triple rinse with solvent equal to ~5% of container volume | [6] |
Disposal Workflow
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
